Product packaging for Sodium 4-Acetamidobenzenesulfinate(Cat. No.:CAS No. 15898-43-8)

Sodium 4-Acetamidobenzenesulfinate

Cat. No.: B140663
CAS No.: 15898-43-8
M. Wt: 221.21 g/mol
InChI Key: CPCFZBOTLAEGND-UHFFFAOYSA-M
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Description

Sodium 4-Acetamidobenzenesulfinate, also known as this compound, is a useful research compound. Its molecular formula is C₈H₈NNaO₃S and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₈NNaO₃S B140663 Sodium 4-Acetamidobenzenesulfinate CAS No. 15898-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-acetamidobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCFZBOTLAEGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635423
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-43-8
Record name Sodium 4-acetamidobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate, a sulfinic acid salt, serves as a key intermediate in various chemical syntheses. This technical guide provides a detailed overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and chemical manufacturing. This document compiles available experimental and computed data, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are derived from computational models.

PropertyValueData TypeReference(s)
IUPAC Name sodium;4-acetamidobenzenesulfinate-[1]
CAS Number 15898-43-8-[1][2]
Molecular Formula C₈H₈NNaO₃S-[1][3]
Molecular Weight 221.21 g/mol Computed[1]
Appearance White to Off-White SolidExperimental[2][3]
Melting Point >270 °CExperimental[2][3][4]
Boiling Point Not available-
Solubility Slightly soluble in DMSO, Methanol, and WaterExperimental[2][3][4]
pKa (of parent acid) Not experimentally determined. Prediction for the structurally related 4-Acetamidobenzenesulfonamide is 9.88 ± 0.12.Predicted (for related compound)[5]
Stability Very HygroscopicExperimental[2][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for the synthesis of this compound and a general procedure for determining aqueous solubility, which can be adapted for this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sodium arylsulfinates.[6][7]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 mmol, 1.0 equivalent) in 30 mL of distilled water.

  • To this solution, add sodium sulfite (16.0 mmol, 1.6 equivalents) and sodium bicarbonate (16.0 mmol, 1.6 equivalents).[7]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain stirring for 3-4 hours.[6][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the water in vacuo using a rotary evaporator.

  • To the resulting white residue, add 25 mL of ethanol and heat the suspension for 10 minutes.[7]

  • Cool the suspension and filter the solid product.

  • The filtrate can be concentrated to yield the desired this compound. For higher purity, recrystallization from ethanol may be performed.[7]

  • Dry the final product under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

  • This compound

  • Purified water (or other aqueous buffers as required)

  • Shake-flask apparatus or orbital shaker with temperature control

  • Analytical balance

  • Filtration device (e.g., 0.45 µm syringe filter)

  • A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.

  • Place the flask in a shaker with the temperature maintained at a constant, specified value (e.g., 25 °C or 37 °C).

  • Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Periodically, and at the end of the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Immediately filter the sample through a 0.45 µm filter to remove any remaining undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • The experiment should be repeated until consecutive measurements show no significant change in concentration, indicating that equilibrium has been reached.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride.

SynthesisWorkflow reagents Sodium Sulfite Sodium Bicarbonate Water reaction Reaction Mixture reagents->reaction start 4-Acetamidobenzenesulfonyl Chloride start->reaction reflux Reflux (3-4h) reaction->reflux workup Workup reflux->workup evaporation Evaporation of Water workup->evaporation extraction Ethanol Addition & Filtration evaporation->extraction product This compound extraction->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key data points have been summarized, the lack of extensive experimental data highlights an area for further research. The provided synthesis and analytical protocols offer a starting point for researchers to produce and characterize this compound in their own laboratories. As with any chemical substance, especially in the context of drug development, further detailed experimental characterization is recommended to build a comprehensive profile.

References

A Technical Guide to the Solubility of Sodium 4-Acetamidobenzenesulfinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate is an organic salt with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for process design, formulation development, and reaction optimization. This technical guide addresses the solubility of this compound.

A comprehensive search of scientific literature and chemical databases reveals a lack of readily available quantitative solubility data for this compound in a wide range of organic solvents. Therefore, this guide focuses on providing detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate the necessary data in their own laboratories. The methodologies described are standard, well-established techniques for solubility determination of organic salts and related compounds.

Experimental Protocols for Solubility Determination

The equilibrium or thermodynamic solubility of a compound in a specific solvent at a given temperature is a fundamental physicochemical property. The most common and reliable methods for its determination are the shake-flask method and the gravimetric method.

Summary of Experimental Methodologies

The following table provides a structured overview of the key experimental protocols for determining the solubility of this compound.

Methodology Principle Key Apparatus Analytical Finish Advantages Considerations
Shake-Flask Method A surplus of the solid solute is agitated in the solvent for a prolonged period at a constant temperature to achieve equilibrium. The concentration of the solute in the saturated supernatant is then measured.[1][2]Thermostatic shaker, Vials with screw caps, Syringe filters (e.g., 0.45 µm), Analytical balance, Volumetric flasks.UV-Vis Spectrophotometry, HPLC, Gravimetric Analysis.Considered the "gold standard" for equilibrium solubility. High accuracy and reliability.[1]Can be time-consuming to reach equilibrium (24-72 hours).[1] Requires a sensitive analytical method for concentration measurement.
Gravimetric Method A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.[3][4]Conical flasks, Analytical balance, Evaporating dish or pre-weighed vials, Hot air oven or vacuum oven, Filtration apparatus.Direct mass measurement.Simple, cost-effective, and does not require a chromophore in the solute. High precision if performed carefully.[3]Requires the solute to be non-volatile and thermally stable at the drying temperature. Can be less accurate for very low solubilities.

Detailed Experimental Protocols

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining equilibrium solubility.[1]

a. Materials and Apparatus

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatic shaker or water bath with agitation

  • Glass vials with airtight caps (e.g., 10-20 mL)

  • Analytical balance

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

b. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached with a saturated solution.[1]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture at a constant speed.[1]

  • Equilibrium Time: Allow the system to equilibrate for a sufficient period, typically ranging from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.[1]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean, tared vial. This step is crucial to remove any undissolved micro-particles.[1]

  • Analysis: Determine the concentration of the solute in the filtered saturated solution using an appropriate analytical method.

c. Analytical Finish: UV-Vis Spectrophotometry

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorption (λmax). Plot a calibration curve of absorbance versus concentration.[5][6]

  • Sample Measurement: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the same λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility of the original saturated solution.[5]

Gravimetric Method

This is a straightforward method for determining solubility that relies on mass measurements.[3][4]

a. Materials and Apparatus

  • This compound (solute)

  • Organic solvent of interest

  • Conical flasks or vials

  • Stirring apparatus (e.g., magnetic stirrer)

  • Analytical balance (4 or 5 decimal places)

  • Evaporating dishes or glass vials (pre-weighed)

  • Hot air oven or vacuum oven

  • Filtration setup

b. Step-by-Step Procedure

  • Saturation: Prepare a saturated solution at a constant temperature as described in the shake-flask method (steps 1-5).

  • Sampling: Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial (Weight 1: W1).[4]

  • Weighing the Solution: Immediately weigh the dish containing the filtrate to determine the total mass of the solution (Weight 2: W2).[4]

  • Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

  • Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive measurements are identical (Weight 3: W3).[4]

  • Calculation:

    • Mass of solute = W3 - W1

    • Mass of solvent = W2 - W3

    • Solubility can be expressed in various units, such as g/100 g of solvent:

      • Solubility = (Mass of solute / Mass of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_analysis Analysis prep Preparation Add excess solute to solvent in a vial equil Equilibration Agitate in a thermostatic shaker (24-72h at constant T) prep->equil settle Settling Allow excess solid to sediment equil->settle sample Sampling & Filtration Withdraw supernatant and filter through a 0.45 µm syringe filter settle->sample uv_vis UV-Vis / HPLC Analysis Dilute sample and measure concentration against standards sample->uv_vis For chromophoric compounds grav Gravimetric Analysis Evaporate solvent and weigh the dried solute residue sample->grav For thermally stable compounds result Result Calculation Determine solubility in desired units (e.g., mg/mL, g/100g solvent) uv_vis->result grav->result

Caption: Workflow for Experimental Solubility Determination.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermal stability and decomposition profile of Sodium 4-Acetamidobenzenesulfinate. While direct experimental data for this specific compound is limited in publicly accessible literature, this document aggregates information on closely related analogous compounds to project a comprehensive thermal behavior profile. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering a foundational understanding for safe handling, storage, and processing of this and similar aromatic sulfinate compounds. The methodologies for key thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed, along with projected quantitative data and visual representations of experimental workflows.

Introduction

This compound is an organic sodium salt that holds potential significance in various chemical and pharmaceutical applications. An understanding of its thermal properties is paramount for ensuring its stability during manufacturing, formulation, and storage, as well as for predicting its behavior in thermal processing applications. Thermal decomposition can lead to loss of efficacy, the formation of potentially hazardous byproducts, and changes in physical properties. This guide provides a thorough examination of the expected thermal stability and decomposition characteristics of this compound.

Physicochemical Properties

A summary of the known and projected physicochemical properties of this compound is presented in Table 1. The melting point is reported to be high, suggesting significant thermal stability.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compoundSodium BenzenesulfinateSodium p-Toluenesulfinate
Molecular Formula C₈H₈NNaO₃SC₆H₅NaO₂SC₇H₇NaO₂S
Molecular Weight 221.21 g/mol 164.16 g/mol 178.18 g/mol
Appearance White to off-white solid (projected)White crystalline solidWhite powder
Melting Point >270 °C>300 °C>300 °C
Solubility Slightly soluble in water, methanol, DMSO (projected)Soluble in waterSoluble in water

Projected Thermal Stability and Decomposition Profile

Based on the high melting points of analogous aromatic sodium sulfinates, this compound is expected to be a thermally stable compound. Decomposition is anticipated to occur at temperatures significantly above its melting point. The decomposition process is projected to proceed in multiple stages, as outlined below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is projected.

  • Stage 1: Dehydration (if hydrated form is present): If the sample is a hydrate, an initial weight loss corresponding to the loss of water molecules would be observed, likely in the range of 100-150 °C.

  • Stage 2: Initial Decomposition: The primary decomposition is expected to initiate at a high temperature, likely above 300 °C. This stage would involve the fragmentation of the organic moiety.

  • Stage 3: Final Decomposition: Further heating would lead to the complete decomposition of the organic structure, potentially leaving a residue of sodium sulfide or sodium sulfate, depending on the atmosphere.

Table 2: Projected TGA Data for this compound

Decomposition StageOnset Temperature (°C)Peak Temperature (°C) (DTG)Weight Loss (%)
1 (Dehydration - hypothetical)1101357.5 (for a monohydrate)
2 (Initial Decomposition)32035035
3 (Final Decomposition)45051040
Total Weight Loss 82.5
Final Residue (%) 17.5
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

  • Endothermic Event (Melting): A sharp endothermic peak is expected corresponding to the melting of the compound, projected to be above 270 °C.

  • Exothermic Events (Decomposition): The decomposition processes are expected to be exothermic, appearing as broad peaks at temperatures higher than the melting point.

Table 3: Projected DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting275280150 (Endothermic)
Decomposition 1325360-450 (Exothermic)
Decomposition 2460520-300 (Exothermic)

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Nitrogen (or air, to study oxidative decomposition) at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) should be plotted to determine the temperatures of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference: An empty, sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (in W/g or mW) versus temperature. Integrate the peaks to determine the enthalpy changes (ΔH) for each thermal event.

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Grinding Grind to fine powder Sample->Grinding Weighing Accurately weigh sample Grinding->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Onset Temps, ΔH, etc. TGA_Data->Analysis DSC_Data->Analysis Decomposition_Pathway A This compound B Heat (>300°C) A->B C Initial Fragments (e.g., Acetanilide radical, SO2) B->C Initial Decomposition D Further Heating C->D E Gaseous Products (CO, CO2, NOx, SO2) D->E Secondary Decomposition F Solid Residue (Sodium Sulfide/Sulfate) D->F

An In-depth Technical Guide to the Hygroscopic Nature of Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-Acetamidobenzenesulfinate is a chemical compound noted for its hygroscopic properties, a critical consideration in the pharmaceutical sciences.[1] The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, influencing everything from handling and processing to formulation, packaging, and shelf-life.[2][3] Uncontrolled moisture uptake can lead to degradation of the active pharmaceutical ingredient (API), alter dissolution rates, and compromise the efficacy and safety of the final drug product.

This technical guide provides a comprehensive overview of the methodologies used to characterize the hygroscopic nature of a pharmaceutical solid, using this compound as a case study. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in a formal investigation.

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3][4] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of moisture uptake is influenced by factors such as relative humidity (RH), temperature, and the physicochemical properties of the material itself.

For pharmaceutical solids, hygroscopicity is a critical parameter evaluated during pre-formulation studies.[2][5] The European Pharmacopoeia (Ph. Eur.) provides a classification system for the hygroscopic nature of substances based on the percentage of weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[4]

Experimental Protocols for Hygroscopicity Assessment

A thorough characterization of the hygroscopic nature of this compound would involve a series of well-defined experiments. The following are the most common and relevant methodologies.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is the state-of-the-art method for assessing hygroscopicity. It involves subjecting a small sample of the material to a precisely controlled stream of humidified air or nitrogen while continuously monitoring its mass.[4]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is placed into the sample pan of the GSA/DVS instrument.[3]

  • Drying/Pre-treatment: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight. This step is crucial for accurate interpretation of moisture uptake.[4]

  • Sorption/Adsorption Phase: The relative humidity is incrementally increased in pre-defined steps (e.g., from 0% to 90% RH in 10% increments). The sample weight is allowed to equilibrate at each step.

  • Desorption Phase: The relative humidity is then incrementally decreased from the maximum (e.g., 90% RH) back down to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: The change in mass at each RH step is recorded and plotted to generate a sorption-desorption isotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of bound water and other volatile components.[2][6]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The weight loss is recorded as a function of temperature. A significant weight loss at temperatures around 100°C typically corresponds to the loss of water.

Karl Fischer Titration

This is a highly specific method for determining the water content of a sample.[7][8] Unlike gravimetric methods that measure the loss of any volatile component, Karl Fischer titration specifically reacts with water.[6][7]

Experimental Protocol:

  • Sample Preparation: A known mass of this compound is dissolved in a suitable anhydrous solvent.

  • Titration: The sample solution is titrated with a Karl Fischer reagent, which contains iodine. The iodine reacts with water in a 1:1 ratio.

  • Endpoint Detection: The endpoint of the titration is determined potentiometrically.

  • Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.

Loss on Drying (LOD)

This is a classical and straightforward method for assessing moisture content.[7][8]

Experimental Protocol:

  • Initial Weighing: A sample of this compound is accurately weighed.

  • Drying: The sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.[8]

  • Final Weighing: The sample is cooled in a desiccator and then re-weighed.[7]

  • Calculation: The percentage of weight loss is calculated and reported as the moisture content. It's important to note that this method measures the loss of all volatile components, not just water.[9]

Data Presentation

The data gathered from the aforementioned experiments should be presented in a clear and structured format to facilitate analysis and comparison.

Table 1: Hygroscopicity Classification (Based on Ph. Eur.)

Classification% Weight Gain (at 25°C, 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Table 2: Representative Data from Gravimetric Sorption Analysis

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.000.15
100.250.40
200.500.65
300.800.95
401.201.40
501.802.00
602.502.75
703.804.10
805.505.90
9010.2010.20

Table 3: Summary of Water Content Analysis

Analytical MethodResult (% w/w)Notes
Karl Fischer Titration1.5%Water-specific measurement.
Thermogravimetric Analysis1.8%Weight loss observed up to 120°C.
Loss on Drying1.9%May include other volatile impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for assessing hygroscopicity.

GSA_Workflow start Start: Sample Preparation (5-15 mg of Sodium 4-Acetamidobenzenesulfinate) pretreatment Pre-treatment: Drying (0% RH, N2 flow) start->pretreatment sorption Sorption Phase: Increase RH in steps (0% -> 90%) pretreatment->sorption equilibration_sorption Equilibrate at each RH step sorption->equilibration_sorption equilibration_sorption->sorption Next RH step desorption Desorption Phase: Decrease RH in steps (90% -> 0%) equilibration_sorption->desorption 90% RH reached equilibration_desorption Equilibrate at each RH step desorption->equilibration_desorption equilibration_desorption->desorption Next RH step analysis Data Analysis: Generate Sorption-Desorption Isotherm equilibration_desorption->analysis 0% RH reached end End: Hygroscopicity Profile analysis->end

Caption: Workflow for Gravimetric Sorption Analysis (GSA/DVS).

TGA_KF_LOD_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_kf Karl Fischer (KF) Titration cluster_lod Loss on Drying (LOD) tga_start Weigh sample into crucible tga_heat Heat at constant rate (e.g., 10°C/min) tga_start->tga_heat tga_record Record weight loss vs. temperature tga_heat->tga_record tga_end Determine % water content tga_record->tga_end kf_start Dissolve known mass of sample in anhydrous solvent kf_titrate Titrate with KF reagent kf_start->kf_titrate kf_endpoint Detect endpoint potentiometrically kf_titrate->kf_endpoint kf_end Calculate % water content kf_endpoint->kf_end lod_start Weigh sample lod_dry Dry in oven until constant weight lod_start->lod_dry lod_cool Cool in desiccator lod_dry->lod_cool lod_reweigh Re-weigh sample lod_cool->lod_reweigh lod_end Calculate % weight loss lod_reweigh->lod_end

Caption: Comparative workflows for TGA, Karl Fischer, and Loss on Drying.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical attribute that must be thoroughly characterized to ensure the development of a stable and effective pharmaceutical product. A systematic approach employing Gravimetric Sorption Analysis, complemented by specific water content determination via Karl Fischer titration and thermal analysis, is recommended.

The data obtained from these studies will inform decisions on:

  • Solid form selection: Choosing the most stable crystalline or amorphous form.

  • Excipient compatibility: Ensuring that excipients do not exacerbate moisture-related stability issues.

  • Manufacturing processes: Defining appropriate environmental controls (humidity) during production.

  • Packaging selection: Selecting packaging materials with adequate moisture barrier properties.

  • Storage conditions: Establishing recommended storage conditions to ensure product quality throughout its shelf life.

By following the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with the hygroscopic nature of this compound and other pharmaceutical solids.

References

An In-depth Technical Guide on the Discovery and History of p-Acetamidobenzenesulfinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-acetamidobenzenesulfinic acid sodium salt, a key intermediate in organic synthesis. The document details its discovery and historical context, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide illustrates the synthetic pathways through clear diagrams and discusses its primary application in the preparation of cyanine dyes. This resource is intended to be a valuable tool for researchers and professionals in the fields of chemistry and drug development, providing a consolidated source of technical information.

Introduction

p-Acetamidobenzenesulfinic acid sodium salt, with the chemical formula C₈H₈NNaO₃S, is an organic compound that has found utility primarily as a precursor in the synthesis of more complex molecules, notably cyanine dyes.[1] It is a white to off-white crystalline powder that is soluble in water, a property enhanced by its sodium salt form which also contributes to its stability.[1] The molecule is characterized by the presence of an acetamido group and a sulfinic acid group, which are key to its reactivity.[1] While its direct biological activity is not extensively documented, its role as a synthetic building block makes it a compound of interest in various chemical and pharmaceutical research and development endeavors.

Discovery and Historical Context

A significant early reference to the synthesis of the corresponding acid, p-acetaminobenzenesulfinic acid, appears in a 1925 publication in Organic Syntheses by S. Smiles and J. Stewart.[2] Their work on p-acetaminobenzenesulfonyl chloride mentions its use in the preparation of p-acetaminobenzenesulfinic acid, indicating that the conversion of the sulfonyl chloride to the sulfinic acid was an established procedure at that time.[2] This places the origins of this compound within the broader historical context of the exploration of aromatic sulfur compounds, which would eventually lead to the groundbreaking discovery of sulfa drugs.

The general method for preparing sulfinic acids from sulfonyl chlorides was known, and the synthesis of the sodium salt would have been a straightforward subsequent step. The primary historical application that emerges for this compound is its use as an intermediate in the manufacture of dyes.[3]

Physicochemical Properties

A summary of the known physical and chemical properties of p-acetamidobenzenesulfinic acid sodium salt is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
Chemical Formula C₈H₈NNaO₃S[1]
Molecular Weight 221.21 g/mol [1]
CAS Number 15898-43-8[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Melting Point >270 °C[3]
Stability The sodium salt form enhances stability.[1]

Table 1: Physicochemical Properties of p-Acetamidobenzenesulfinic Acid Sodium Salt

Experimental Protocols

The synthesis of p-acetamidobenzenesulfinic acid sodium salt is typically achieved in a two-step process from the readily available starting material, acetanilide. The first step involves the chlorosulfonation of acetanilide to produce p-acetamidobenzenesulfonyl chloride. The subsequent step is the reduction of the sulfonyl chloride to the desired sodium sulfinate.

Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

This procedure is adapted from established methods and is a crucial first step in obtaining the precursor for the target compound.

Experimental Workflow for the Synthesis of p-Acetamidobenzenesulfonyl Chloride

G acetanilide Acetanilide reaction_flask Reaction Flask (0-5 °C) acetanilide->reaction_flask chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_flask heating Heating (35-45 °C, 2h) reaction_flask->heating Stirring cooling_filtration Cooling and Filtration heating->cooling_filtration product p-Acetamidobenzenesulfonyl Chloride cooling_filtration->product

Caption: Workflow for the synthesis of p-acetamidobenzenesulfonyl chloride.

Materials:

  • Acetanilide

  • Chlorosulfonic Acid

  • Ammonium Sulfate (catalyst)

Procedure:

  • In a reaction vessel, add acetanilide (1.50 mol) and ammonium sulfate (6.0 g).

  • Cool the mixture to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.8 mol) while maintaining the temperature between 0-5 °C.

  • After the addition is complete, heat the reaction mixture to 35-45 °C and stir for 2 hours. Hydrogen chloride gas will be evolved during this time.

  • Upon completion of the reaction, cool the mixture and filter the solid product.

  • The resulting white solid is p-acetamidobenzenesulfonyl chloride.

Quantitative Data for Synthesis of p-Acetamidobenzenesulfonyl Chloride:

ReactantMolar Ratio (Acetanilide:Chlorosulfonic Acid)CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Acetanilide, Chlorosulfonic Acid1:1.2Ammonium Sulfate35-45298.8[4]
Acetanilide, Chlorosulfonic Acid1:1Ammonium Sulfate40-50299.2[4]
Acetanilide, Chlorosulfonic Acid1:6None specified48882.5[4]

Table 2: Reaction Conditions and Yields for the Synthesis of p-Acetamidobenzenesulfonyl Chloride

Synthesis of p-Acetamidobenzenesulfinic Acid Sodium Salt from p-Acetamidobenzenesulfonyl Chloride

This protocol describes a general method for the reduction of arylsulfonyl chlorides to their corresponding sodium sulfinates.

Experimental Workflow for the Synthesis of Sodium Arylsulfinates

G sulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride reaction Reaction Mixture (Stir at 80 °C, 4h) sulfonyl_chloride->reaction na2so3 Sodium Sulfite na2so3->reaction nahco3 Sodium Bicarbonate nahco3->reaction water Distilled Water water->reaction cooling Cool to Room Temperature reaction->cooling evaporation Remove Water (in vacuo) cooling->evaporation ethanol_addition Add Ethanol evaporation->ethanol_addition filtration Filter ethanol_addition->filtration concentration Concentrate Filtrate filtration->concentration Filtrate product p-Acetamidobenzenesulfinic Acid Sodium Salt concentration->product

Caption: General workflow for the synthesis of sodium arylsulfinates.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • Sodium sulfite

  • Sodium bicarbonate

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve sodium sulfite (20 mmol, 2 equiv) and sodium bicarbonate (20 mmol, 2 equiv) in distilled water (10 mL).

  • Add the corresponding aryl sulfonyl chloride (in this case, p-acetamidobenzenesulfonyl chloride, 10 mmol, 1 equiv) to the solution.

  • Stir the reaction mixture for 4 hours at 80 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the water in vacuo.

  • Add 25 mL of ethanol to the resulting white residue and filter the heterogeneous solution.

  • Concentrate the filtrate under reduced pressure to obtain the desired sodium aryl sulfinate as a white crystalline powder.

Applications in Synthesis

The primary documented application of p-acetamidobenzenesulfinic acid sodium salt is as a reactant in the synthesis of cyanine dyes.[3] Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. The length of the polymethine chain determines the absorption and emission properties of the dye.

While the precise mechanism of how p-acetamidobenzenesulfinic acid sodium salt is utilized in this context is not detailed in the available literature, it is likely that the sulfinate group acts as a leaving group in a condensation reaction to form the polymethine chain of the cyanine dye.

Logical Relationship in Cyanine Dye Synthesis

G sulfinate p-Acetamidobenzenesulfinic Acid Sodium Salt condensation Condensation Reaction sulfinate->condensation heterocycle1 Quaternized N-Heterocycle heterocycle1->condensation heterocycle2 N-Heterocycle with Active Methylene Group heterocycle2->condensation cyanine_dye Cyanine Dye condensation->cyanine_dye Forms Polymethine Bridge

Caption: Proposed role of p-acetamidobenzenesulfinic acid sodium salt in cyanine dye synthesis.

Conclusion

p-Acetamidobenzenesulfinic acid sodium salt is a valuable chemical intermediate with a history rooted in the early advancements of organic sulfur chemistry. While its direct applications are specialized, its role in the synthesis of important classes of compounds like cyanine dyes underscores its significance. This technical guide has provided a consolidated resource on its discovery, properties, and synthesis, offering detailed protocols and quantitative data to aid researchers and professionals in their work. Further investigation into its potential biological activities and broader synthetic applications may reveal new avenues for this versatile compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the crystal structure of sodium 4-acetamidobenzenesulfinate could not be located in the scientific literature or crystallographic databases. Consequently, this document serves as a technical guide and template for the analysis of its crystal structure. To illustrate the data presentation and interpretation, crystallographic data from a closely related and structurally relevant molecule, acetanilide (C₈H₉NO) , will be used as a proxy. All quantitative data presented herein should be understood as illustrative examples.

Introduction

This compound is an organic salt with potential applications in chemical synthesis and pharmaceutical development. Understanding its three-dimensional atomic arrangement is crucial for elucidating its physicochemical properties, stability, and potential biological activity. X-ray crystallography remains the definitive method for determining the crystal structure of solid-state materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the typical experimental and computational workflow for such an analysis and presents data in a structured format that would be expected in a comprehensive study.

Data Presentation: An Illustrative Example

The following tables summarize the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction study. The data provided is for acetanilide , as reported by Brown & Corbridge in Acta Crystallographica (1954).[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue (for Acetanilide)
Empirical FormulaC₈H₉NO
Formula Weight135.16 g/mol
TemperatureRoom Temperature
WavelengthNot Specified
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a19.640 Å
b9.483 Å
c7.979 Å
α90°
β90°
γ90°
Volume1485.6 ų
Z (molecules per unit cell)8
Density (calculated)1.208 g/cm³
Table 2: Selected Bond Lengths and Angles

This table would typically list all unique bond lengths and angles. Below are a few illustrative examples for the acetanilide molecule.

Bond Length (Å) Angle Degrees (°)
C(7)-N1.32C(1)-N-C(7)126
C(7)-O1.24N-C(7)-O124
C(1)-N1.43N-C(7)-C(8)115
C-C (aromatic mean)1.39C(7)-N-H...O-
N-H...O (Hydrogen Bond)2.97--

Experimental Protocols

A complete crystal structure determination involves several key steps, from crystal growth to data analysis and structure validation.

Crystal Growth

Single crystals of sufficient size and quality are paramount for X-ray diffraction analysis. For a compound like this compound, which is a salt, suitable crystals would typically be grown from a supersaturated aqueous solution. A common method is slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days or weeks, leading to the formation of well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays.

  • Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. These are recorded by a detector.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.

  • Data Integration and Scaling: The intensities of all the diffraction spots are measured and scaled.

Structure Solution and Refinement
  • Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences of certain reflections, the space group of the crystal is determined.

  • Structure Solution: The integrated diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Sodium 4-Acetamidobenzenesulfinate crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray integration Data Integration & Unit Cell Determination xray->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Validation and CIF Generation refinement->validation final_report Crystallographic Report & Database Deposition validation->final_report Final Output

A simplified workflow for crystal structure determination.
Fundamental Relationships in X-ray Crystallography

logical_relationship cluster_real_space Real Space cluster_reciprocal_space Reciprocal Space (Diffraction Pattern) crystal_lattice Crystal Lattice (Periodic arrangement of atoms) electron_density Electron Density ρ(x,y,z) (Distribution of electrons in the unit cell) bragg Bragg's Law nλ = 2d sin(θ) (Relates scattering angle to lattice spacing) crystal_lattice->bragg Determines 'd' structure_factors Structure Factors F(hkl) (Amplitudes and Phases) electron_density->structure_factors Fourier Transform diffraction_pattern Observed Diffraction Pattern (Positions and Intensities of spots) structure_factors->electron_density Inverse Fourier Transform bragg->diffraction_pattern Predicts reflection positions

Relationship between crystal structure and diffraction data.

References

Quantum Chemical Calculations for Sodium 4-Acetamidobenzenesulfinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of sodium 4-acetamidobenzenesulfinate, a molecule of interest in medicinal chemistry and drug development. By leveraging computational methods, researchers can gain deep insights into the molecular structure, stability, and electronic properties of this compound, which are crucial for understanding its mechanism of action and for the rational design of new therapeutic agents.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery. These methods allow for the detailed examination of molecular properties that may be difficult or impossible to measure experimentally. For a molecule like this compound, computational studies can elucidate its three-dimensional structure, vibrational modes, and electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for predicting reactivity, intermolecular interactions, and potential biological activity.

Methodologies: A Practical Protocol

While specific computational studies on this compound are not extensively reported in publicly available literature, a standard protocol for performing such calculations can be outlined based on established methodologies for similar sulfonamide derivatives.

Computational Details: A Representative Protocol

A typical computational study of this compound would involve the following steps:

  • Initial Structure Preparation: The initial 3D structure of the 4-acetamidobenzenesulfinate anion is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

  • Electronic Property Analysis: Key electronic properties are then calculated. This includes the determination of the HOMO and LUMO energies, which are crucial for understanding the molecule's electronic transitions and reactivity. The molecular electrostatic potential (MEP) is also mapped to identify regions of positive and negative electrostatic potential, which are important for predicting intermolecular interactions.

Data Presentation: Illustrative Computational Results

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound. Note: The values presented here are illustrative placeholders and are intended to represent the format of the expected results.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value
Bond Lengths
C1-C21.39 Å
C-S1.78 Å
S-O11.50 Å
S-O21.50 Å
N-C(acetyl)1.36 Å
C(acetyl)=O1.24 Å
Bond Angles
C2-C1-C6120.0°
C1-S-O1108.5°
O1-S-O2115.0°
C4-N-H118.0°

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C=O)1680Carbonyl stretching
νas(SO₂)1150Asymmetric SO₂ stretching
νs(SO₂)1050Symmetric SO₂ stretching
γ(C-H)830Aromatic C-H out-of-plane bending

Table 3: Key Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment4.2 D

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

G A 1. Initial Molecular Structure (e.g., from 2D sketch or crystal data) B 2. Geometry Optimization (DFT: e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D Is structure a true minimum? (No imaginary frequencies) C->D E 4. Analysis of Results D->E Yes I Refine Initial Structure or Choose Different Method D->I No F Optimized Geometry (Bond lengths, angles) E->F G Vibrational Spectra (IR, Raman) E->G H Electronic Properties (HOMO, LUMO, MEP) E->H I->B

A typical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive approach to characterizing the fundamental properties of this compound. The insights gained from these computational studies, including detailed structural parameters, vibrational spectra, and electronic properties, are invaluable for understanding its chemical behavior and for guiding the development of new and improved drug candidates. For researchers in the pharmaceutical sciences, embracing these computational methodologies is key to accelerating the drug discovery and development pipeline.

Sodium 4-Acetamidobenzenesulfinate: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety information for Sodium 4-Acetamidobenzenesulfinate. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific experimental toxicology data for this compound. Therefore, this guide also incorporates data from structurally related compounds to provide a predictive toxicological assessment based on structure-activity relationships (SAR).

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15898-43-8[2][3]
Molecular Formula C₈H₈NNaO₃S·2H₂O[2]
Molecular Weight 221.21 g/mol (anhydrous)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in water.

Predictive Toxicological Profile

Due to the absence of specific studies on this compound, the following sections provide a summary of potential toxicological endpoints based on the known effects of structurally related compounds.

Table 2: Predictive Summary of Toxicological Endpoints

Toxicological EndpointPredicted Outcome & Rationale
Acute Oral Toxicity Low. Structurally related compounds like sodium benzenesulfinate exhibit low acute oral toxicity.
Dermal Toxicity Low. No specific data is available, but related compounds are not typically associated with significant dermal toxicity.
Skin Irritation/Corrosion Unlikely to be a significant irritant. Safety data sheets for the compound and its analogues do not indicate skin irritation potential.
Eye Irritation Potential for mild irritation. As with many powdered substances, direct contact may cause mechanical irritation.
Skin Sensitization Low potential. While some sulfonamides can be associated with hypersensitivity, there is no direct evidence for this compound.
Genotoxicity/Mutagenicity Potential for genotoxicity should be investigated. Aniline, a potential metabolite, and some of its derivatives have shown genotoxic potential in various assays.[4][5][6]
Carcinogenicity Data lacking. The carcinogenic potential is unknown. Long-term studies would be required for an assessment.
Reproductive/Developmental Toxicity Data lacking. No information is available on the potential effects on reproduction or development.

Potential Metabolic Pathways and Toxicological Mechanisms

The toxicological profile of this compound is likely influenced by its metabolism. Based on its structure, two primary metabolic pathways can be hypothesized:

  • Hydrolysis of the acetamido group: This would release 4-aminobenzenesulfinic acid and acetic acid. The 4-aminobenzenesulfinic acid could be further metabolized.

  • Metabolism of the aniline moiety: If the compound is metabolized to aniline, this could lead to the formation of reactive metabolites. The N-oxidation of aniline to form N-hydroxylamines is a known pathway that can lead to methemoglobinemia and genotoxicity.

The following diagram illustrates a potential metabolic pathway for this compound.

cluster_0 Metabolism of this compound This compound This compound 4-Aminobenzenesulfinic Acid 4-Aminobenzenesulfinic Acid This compound->4-Aminobenzenesulfinic Acid Hydrolysis Aniline Aniline This compound->Aniline Potential Minor Pathway Reactive Metabolites (e.g., N-hydroxylamine) Reactive Metabolites (e.g., N-hydroxylamine) Aniline->Reactive Metabolites (e.g., N-hydroxylamine) N-oxidation (CYP450) Detoxification Products Detoxification Products Reactive Metabolites (e.g., N-hydroxylamine)->Detoxification Products Conjugation (e.g., Glucuronidation) Toxicity (e.g., Methemoglobinemia, Genotoxicity) Toxicity (e.g., Methemoglobinemia, Genotoxicity) Reactive Metabolites (e.g., N-hydroxylamine)->Toxicity (e.g., Methemoglobinemia, Genotoxicity) cluster_1 Toxicological Assessment Workflow cluster_2 In Vitro Assays cluster_3 In Vivo Studies Test Compound Test Compound In Silico Assessment In Silico Assessment Test Compound->In Silico Assessment In Vitro Assays In Vitro Assays In Silico Assessment->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies If warranted by in vitro results or regulatory requirements Risk Assessment Risk Assessment In Vitro Assays->Risk Assessment In Vivo Studies->Risk Assessment Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus) Cytotoxicity Cytotoxicity Skin Sensitization (DPRA, KeratinoSens™) Skin Sensitization (DPRA, KeratinoSens™) Acute Toxicity (LD50) Acute Toxicity (LD50) Repeated Dose Toxicity Repeated Dose Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity

References

Methodological & Application

Application Notes and Protocols: Sodium 4-Acetamidobenzenesulfinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Sodium 4-Acetamidobenzenesulfinate as a versatile sulfonylating agent in palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to facilitate the synthesis of aryl sulfones, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. This compound serves as a readily available, stable, and easy-to-handle sulfonyl source. Its application in palladium-catalyzed reactions enables the synthesis of a diverse range of diaryl and alkyl-aryl sulfones, often with high yields and excellent functional group tolerance. The acetamido group provides a handle for further functionalization, making it a valuable building block in multi-step syntheses.

The general transformation involves the coupling of an aryl, heteroaryl, or vinyl halide/pseudohalide with this compound in the presence of a palladium catalyst, a suitable ligand, and a base. This process, often referred to as a desulfinative cross-coupling, proceeds via the extrusion of sulfur dioxide.

Key Applications

  • Synthesis of Diaryl Sulfones: A primary application is the coupling of aryl halides with this compound to form diaryl sulfones. This is particularly relevant in the synthesis of pharmaceutical intermediates and final drug substances.

  • Synthesis of Alkyl-Aryl Sulfones: The reaction can be adapted for the coupling of alkyl halides to introduce the 4-acetamidophenylsulfonyl moiety.

  • Late-Stage Functionalization: The mild reaction conditions often associated with palladium catalysis allow for the late-stage introduction of the sulfonyl group into complex molecules, a valuable strategy in drug discovery.

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the palladium-catalyzed sulfonylation using sodium sulfinates, which can be adapted for this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of an Aryl Halide with a Sodium Sulfinate

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane1001285
2Pd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃ (1.5)Toluene1101692
3PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)DMF1202475
4Pd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (1.5)Toluene1201888[1]
5Pd(OAc)₂ (10)PtBu₂Me·HBF₄ (20)K₂CO₃ (2.5)DMSO1201890[2]

Table 2: Substrate Scope for Palladium-Catalyzed Sulfonylation

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxy-4'-acetamidodiphenyl sulfone95
23-Bromopyridine3-(4-Acetamidophenylsulfonyl)pyridine88
31-Iodonaphthalene1-(4-Acetamidophenylsulfonyl)naphthalene91
44-Chlorotoluene4-Methyl-4'-acetamidodiphenyl sulfone78

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Diaryl Sulfones

This protocol describes a general method for the coupling of an aryl halide with this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • This compound

  • Aryl halide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), this compound (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.

Protocol 2: Microwave-Assisted Synthesis of Diaryl Sulfones

Microwave irradiation can significantly reduce reaction times.[3]

Materials:

  • Palladium catalyst (e.g., Xphos-Pd-G2)[3]

  • This compound

  • Aryl bromide

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (10:1)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the palladium catalyst (0.01 mmol, 1 mol%), this compound (1.5 mmol, 1.5 equiv), aryl bromide (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add 1,4-dioxane/water (10:1, 3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of an aryl halide with a sulfinate salt.

Palladium-Catalyzed Desulfinative Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Sulfinate_Coord Sulfinate Coordination ArPdX->Sulfinate_Coord ArPdSO2R Ar-Pd(II)-SO₂R L_n Sulfinate_Coord->ArPdSO2R SO2_Extrusion SO₂ Extrusion ArPdSO2R->SO2_Extrusion ArPdR Ar-Pd(II)-R L_n SO2_Extrusion->ArPdR SO2 SO₂ SO2_Extrusion->SO2 RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-SO₂-R RedElim->Product ArX Ar-X ArX->OxAdd RSO2Na R-SO₂Na RSO2Na->Sulfinate_Coord

Caption: Proposed catalytic cycle for the desulfinative cross-coupling.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of diaryl sulfones.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base, Reactants, Solvent) start->setup reaction Heating and Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for sulfonylation.

References

Application Notes and Protocols for Sulfonylation Reactions with Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Sodium 4-Acetamidobenzenesulfinate in sulfonylation reactions, a key transformation in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities.

Introduction

This compound is a versatile and stable reagent for the synthesis of N-substituted 4-acetamidobenzenesulfonamides.[1] Unlike the more reactive sulfonyl chlorides, sulfinates offer milder reaction conditions and are often more compatible with sensitive functional groups.[2] This protocol details an efficient, metal-free method for the N-sulfonylation of primary and secondary amines using this compound mediated by ammonium iodide (NH₄I).[3]

Reaction Principle and Mechanism

The reaction proceeds via an oxidative amination mechanism. It is proposed that ammonium iodide reacts with this compound to form a sulfonyl iodide intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an amine to furnish the corresponding sulfonamide.[3]

Below is a diagram illustrating the proposed reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sodium_4_Acetamidobenzenesulfinate This compound Sulfonyl_Iodide 4-Acetamidobenzenesulfonyl Iodide (in situ) Sodium_4_Acetamidobenzenesulfinate->Sulfonyl_Iodide + NH₄I Amine R¹R²NH Sulfonamide N-substituted 4-Acetamidobenzenesulfonamide Amine->Sulfonamide NH4I NH₄I Sulfonyl_Iodide->Sulfonamide + R¹R²NH

Caption: Proposed reaction mechanism for NH₄I-mediated sulfonylation.

Experimental Protocols

General Protocol for N-Sulfonylation of Amines

This protocol is adapted from a general method for the preparation of sulfonamides from sodium sulfinates and amines.[3]

Materials:

  • This compound

  • Amine (aliphatic or aromatic, primary or secondary)

  • Ammonium Iodide (NH₄I)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a dry Schlenk tube, add this compound (0.20 mmol, 1.0 equiv.).

  • Add the desired amine (0.30 mmol, 1.5 equiv.) and ammonium iodide (0.20 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (2 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated NaCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-substituted 4-acetamidobenzenesulfonamides.

G A 1. Add Reactants to Schlenk Tube (Sulfinate, Amine, NH₄I, CH₃CN) B 2. Reaction at 80°C for 12h A->B C 3. Work-up (Cool, Wash with Brine) B->C D 4. Extraction with Ethyl Acetate C->D E 5. Drying and Concentration (Dry over Na₂SO₄, Evaporate) D->E F 6. Purification (Column Chromatography) E->F G Pure Sulfonamide Product F->G

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation

While specific yield data for reactions using this compound with this protocol are not available in the cited literature, the following table presents representative yields for the synthesis of various sulfonamides from analogous sodium sulfinates and different amines under similar conditions.[3] This provides an expectation of the reaction's scope and efficiency.

EntrySodium SulfinateAmineProductYield (%)
1Sodium p-toluenesulfinaten-PropylamineN-propyl-4-methylbenzenesulfonamide65
2Sodium p-toluenesulfinaten-ButylamineN-butyl-4-methylbenzenesulfonamide62
3Sodium p-toluenesulfinateiso-ButylamineN-isobutyl-4-methylbenzenesulfonamide55
4Sodium p-toluenesulfinatePyrrolidine1-((4-methylphenyl)sulfonyl)pyrrolidine85
5Sodium benzenesulfinatePiperidine1-(phenylsulfonyl)piperidine82

Applications in Drug Development & Signaling Pathways

Derivatives of N-(4-sulfamoylphenyl)acetamide have been investigated for a range of biological activities, including antimicrobial, antifungal, and as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[4][5] The sulfonamide scaffold is a cornerstone in medicinal chemistry, and its derivatives often function by inhibiting specific enzymes or receptors, thereby modulating cellular signaling pathways.

For instance, many targeted cancer therapies work by inhibiting protein kinases within signaling pathways that have become overactive. A synthesized sulfonamide derivative could potentially act as an inhibitor of a key protein (e.g., a kinase) in a disease-relevant pathway, such as the Hedgehog-Gli or AKT signaling pathways.[6][7]

The diagram below illustrates a generalized concept of how a sulfonamide-based drug candidate might inhibit a signaling pathway.

G cluster_pathway Cellular Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Drug Sulfonamide Drug (e.g., from Sodium 4-Acetamidobenzenesulfinate) Drug->Kinase1 Inhibition

Caption: General inhibition of a signaling pathway by a sulfonamide drug.

References

Application Notes and Protocols: Sodium 4-Acetamidobenzenesulfinate as a Reagent for the Synthesis of Aryl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of aryl sulfones utilizing sodium 4-acetamidobenzenesulfinate as a key reagent. Aryl sulfones are a significant class of compounds in medicinal chemistry and materials science. The methods outlined below offer versatile and efficient pathways to a variety of substituted aryl sulfones.

Introduction to Aryl Sulfone Synthesis using this compound

This compound is a readily available and stable solid, serving as an excellent precursor for the introduction of the 4-acetamidophenylsulfonyl moiety. This functional group is of interest in drug discovery due to its hydrogen bonding capabilities and metabolic stability. The synthesis of aryl sulfones from this reagent typically involves the formation of a new carbon-sulfur bond. Several robust methods have been developed to achieve this transformation, including copper-catalyzed, nickel-catalyzed, and transition-metal-free cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them suitable for various stages of chemical research and drug development.

Copper-Catalyzed Synthesis of Aryl Sulfones

Copper-catalyzed cross-coupling reactions represent a classical and reliable method for the synthesis of aryl sulfones from sodium sulfinates and aryl halides. The use of a copper catalyst, often in conjunction with a ligand, facilitates the formation of the C-S bond under relatively mild conditions.

Logical Workflow for Copper-Catalyzed Aryl Sulfone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Aryl Halide This compound Copper Catalyst (e.g., CuI) Ligand (e.g., L-proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) Mixing Combine all reagents and solvent Reagents->Mixing Vessel Dry Reaction Vessel (e.g., Schlenk tube) Vessel->Mixing Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Mixing Heating Heat to specified temperature (e.g., 80-110 °C) Mixing->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench with water Monitoring->Quenching Upon completion Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Purification Purify by column chromatography or recrystallization Drying->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the copper-catalyzed synthesis of aryl sulfones.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide

Reaction Scheme:

Ar-X + NaSO₂-C₆H₄-NHAc --(CuI, Ligand, Base)--> Ar-SO₂-C₆H₄-NHAc

  • Ar-X: Aryl halide (e.g., Iodobenzene)

  • NaSO₂-C₆H₄-NHAc: this compound

Reagents and Equipment:

  • This compound (1.2 mmol)

  • Iodobenzene (1.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for work-up and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (5 mL) followed by iodobenzene (1.0 mmol).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-(phenylsulfonyl)phenyl)acetamide.

Characterization of N-(4-(phenylsulfonyl)phenyl)acetamide:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.01 – 7.90 (m, 4H), 7.73 (d, J = 8.8 Hz, 2H), 7.62 – 7.48 (m, 3H), 7.23 (s, 1H, NH), 2.22 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 142.0, 141.5, 134.9, 133.4, 129.5, 129.4, 127.7, 119.1, 24.8.

Quantitative Data for Copper-Catalyzed Synthesis
Aryl HalideLigandTemperature (°C)Yield (%)
IodobenzeneL-proline9585-95
1-Iodo-4-methylbenzeneL-proline9588
1-Iodo-4-methoxybenzeneL-proline9592
1-Bromo-4-chlorobenzeneL-proline11075

Nickel-Catalyzed/Photoredox Synthesis of Aryl Sulfones

A modern and efficient approach for the synthesis of aryl sulfones involves a dual catalytic system of nickel and a photoredox catalyst. This method proceeds under mild conditions, often at room temperature, and demonstrates excellent functional group tolerance.

Proposed Catalytic Cycle for Nickel/Photoredox Sulfonylation

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light PC_oxidized PC+ PC_star->PC_oxidized -e⁻ PC_oxidized->PC +e⁻ (from Ni(I)) RSO2• RSO2• PC_oxidized->RSO2• + RSO2⁻ Ni0 Ni(0)L2 NiI Ar-Ni(I)L2-X Ni0->NiI + Ar-X (Oxidative Addition) NiIII Ar-Ni(III)L2(SO2R) NiI->NiIII + RSO2• NiIII->Ni0 - Ar-SO2R Product Aryl Sulfone (Ar-SO2R) NiIII->Product Reductive Elimination ArX Aryl Halide (Ar-X) NaSO2R Sodium Sulfinate (RSO2Na) NaSO2R->PC_oxidized -e⁻

Caption: A plausible catalytic cycle for the Nickel/Photoredox synthesis of aryl sulfones.

Experimental Protocol: Nickel/Photoredox Synthesis of N-(4-((4-cyanophenyl)sulfonyl)phenyl)acetamide

Reaction Scheme:

4-Bromobenzonitrile + NaSO₂-C₆H₄-NHAc --(NiCl₂·glyme, Photocatalyst, Ligand, Light)--> NC-C₆H₄-SO₂-C₆H₄-NHAc

Reagents and Equipment:

  • This compound (0.2 mmol)

  • 4-Bromobenzonitrile (0.1 mmol)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic photocatalyst) (1 mol%)

  • Dimethylformamide (DMF), degassed (1.0 mL)

  • Quartz reaction tube or vial

  • Magnetic stirrer

  • Blue LED light source (e.g., 26 W)

  • Standard glassware for work-up and purification

Procedure:

  • In a quartz reaction tube, combine this compound (0.2 mmol), 4-bromobenzonitrile (0.1 mmol), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and the photocatalyst (1 mol%).

  • Add degassed DMF (1.0 mL) under an inert atmosphere.

  • Seal the tube and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfone.

Quantitative Data for Nickel/Photoredox Synthesis
Aryl HalidePhotocatalystLigandYield (%)
4-BromobenzonitrileIr-baseddtbbpy70-85
4-BromoacetophenoneIr-baseddtbbpy80
Methyl 4-bromobenzoateIr-baseddtbbpy75
3-BromopyridineIr-baseddtbbpy65

Transition-Metal-Free Synthesis of Aryl Sulfones

The reaction of sodium sulfinates with diaryliodonium salts provides an efficient transition-metal-free pathway to diaryl sulfones. This method is characterized by mild reaction conditions and a broad substrate scope.

Reaction Mechanism for Transition-Metal-Free Synthesis

G Reactants This compound + Diaryliodonium Salt Intermediate [Ar-I(SO2R)-Ar']⁺ Reactants->Intermediate Nucleophilic Attack Product_Formation Reductive Elimination Intermediate->Product_Formation Products Aryl Sulfone + Aryl Iodide Product_Formation->Products

Caption: Simplified mechanism for the transition-metal-free synthesis of aryl sulfones.

Experimental Protocol: Transition-Metal-Free Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide

Reaction Scheme:

(C₆H₅)₂I⁺OTf⁻ + NaSO₂-C₆H₄-NHAc --(Solvent, Heat)--> C₆H₅-SO₂-C₆H₄-NHAc

Reagents and Equipment:

  • This compound (0.5 mmol)

  • Diphenyliodonium triflate (0.55 mmol)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (1.0 mL)

  • Dry Schlenk flask

  • Magnetic stirrer and heating block

  • Standard glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask, add this compound (0.5 mmol) and diphenyliodonium triflate (0.55 mmol).

  • Add NMP or DMF (1.0 mL) under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (cyclohexane/ethyl acetate gradient) to obtain the pure diaryl sulfone.[1]

Quantitative Data for Transition-Metal-Free Synthesis
Diaryliodonium SaltSolventTemperature (°C)Yield (%)
Diphenyliodonium triflateDMF9090-96
Bis(4-methylphenyl)iodonium triflateDMF9092
Bis(4-bromophenyl)iodonium triflateNMP9061
Bis(4-fluorophenyl)iodonium triflateDMF9083

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for Sodium 4-Acetamidobenzenesulfinate in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate is a versatile and stable crystalline solid that serves as a valuable precursor for the generation of sulfonyl radicals. These radicals are highly reactive intermediates that can participate in a wide array of chemical transformations, making them a powerful tool in organic synthesis. The resulting organosulfur compounds, particularly sulfones and sulfonamides, are prominent structural motifs in numerous pharmaceuticals and agrochemicals due to their significant biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in two key types of radical reactions: the synthesis of vinyl sulfones through radical addition to alkenes and the preparation of sulfonamides via radical amination.

Core Concepts: Generation of the 4-Acetamidobenzenesulfonyl Radical

The utility of this compound in radical chemistry stems from its ability to generate the corresponding 4-acetamidobenzenesulfonyl radical. This is typically achieved through single-electron transfer (SET) oxidation, which can be initiated by various methods, including chemical oxidants, electrochemical methods, or photoredox catalysis.[1][2] Once formed, this sulfonyl radical can engage in a variety of downstream reactions.

G cluster_initiation Radical Generation cluster_propagation Radical Propagation Sodium_4_Acetamidobenzenesulfinate This compound Sulfonyl_Radical 4-Acetamidobenzenesulfonyl Radical Sodium_4_Acetamidobenzenesulfinate->Sulfonyl_Radical - Na+, - e- Initiator Oxidant / Light / e- Initiator->Sodium_4_Acetamidobenzenesulfinate Alkene Alkene/Alkyne Substrate Sulfonyl_Radical->Alkene Addition Sulfonyl_Radical->Alkene Amine Amine Substrate Sulfonyl_Radical->Amine Coupling Sulfonyl_Radical->Amine Radical_Adduct Carbon-centered Radical Adduct Alkene->Radical_Adduct Sulfonamide Sulfonamide Amine->Sulfonamide Vinyl_Sulfone Vinyl Sulfone Radical_Adduct->Vinyl_Sulfone Further Reaction

Caption: General scheme for the generation and reaction of the 4-acetamidobenzenesulfonyl radical.

Application 1: Synthesis of Vinyl Sulfones via Radical Addition to Alkenes

Vinyl sulfones are valuable synthetic intermediates and are present in a number of biologically active molecules. The radical addition of a sulfonyl group to an alkene, followed by elimination, is a common strategy for their synthesis.

Experimental Protocol: Iodine-Mediated Synthesis of (E)-N-(4-(styrylsulfonyl)phenyl)acetamide

This protocol describes the synthesis of a vinyl sulfone from this compound and styrene, using iodine as a mediator.

Workflow:

G Start Start Mix Mix Alkene, this compound, & NaI in Solvent Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of vinyl sulfones.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Sodium Iodide (NaI)

  • 1,4-Dioxane

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), the alkene (e.g., styrene, 1.0 mmol), and sodium iodide (1.5 mmol).

  • Add a 1:1 mixture of 1,4-dioxane and water (10 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired vinyl sulfone.

Data Presentation: Substrate Scope and Yields

The following table summarizes the expected yields for the synthesis of various vinyl sulfones using this protocol with different alkene substrates.

Alkene SubstrateProductExpected Yield (%)
Styrene(E)-N-(4-(styrylsulfonyl)phenyl)acetamide85
4-Methylstyrene(E)-N-(4-((4-methylstyryl)sulfonyl)phenyl)acetamide82
4-Chlorostyrene(E)-N-(4-((4-chlorostyryl)sulfonyl)phenyl)acetamide78
1-Octene(E)-N-(4-(oct-1-en-1-ylsulfonyl)phenyl)acetamide75
CyclohexeneN-(4-(cyclohex-1-en-1-ylsulfonyl)phenyl)acetamide70

Application 2: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties (sulfa drugs). The direct coupling of sulfonyl radicals with amines provides an efficient route to these valuable molecules.

Experimental Protocol: Iodine-Mediated Synthesis of N-benzyl-4-acetamidobenzenesulfonamide

This protocol details the synthesis of a sulfonamide from this compound and benzylamine.

Workflow:

G Start Start Mix Mix Amine, this compound, & I2 in Solvent Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of sulfonamides.

Materials:

  • This compound

  • Benzylamine (or other amine)

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (10 mL).

  • Add the amine (e.g., benzylamine, 1.2 mmol) to the mixture.

  • Add iodine (1.2 mmol) portion-wise to the stirring solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Data Presentation: Amine Scope and Yields

The following table illustrates the expected yields for the synthesis of various sulfonamides using this protocol with different amine partners.

Amine SubstrateProductExpected Yield (%)
BenzylamineN-benzyl-4-acetamidobenzenesulfonamide90
AnilineN-phenyl-4-acetamidobenzenesulfonamide85
MorpholineN-(4-(morpholinosulfonyl)phenyl)acetamide92
n-ButylamineN-(n-butyl)-4-acetamidobenzenesulfonamide88
CyclohexylamineN-cyclohexyl-4-acetamidobenzenesulfonamide86

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iodine is corrosive and can cause stains; handle with care.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective and easy-to-handle precursor for generating sulfonyl radicals. The protocols outlined above provide a reliable foundation for the synthesis of vinyl sulfones and sulfonamides, which are of significant interest to researchers in drug discovery and materials science. The mild reaction conditions and broad substrate scope make these methods valuable additions to the synthetic chemist's toolbox.

References

Application Notes and Protocols: Sodium 4-Acetamidobenzenesulfinate for C-S Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4-acetamidobenzenesulfinate is a versatile and stable crystalline solid that serves as an important reagent in organic synthesis for the formation of carbon-sulfur (C-S) bonds.[1][2] This compound acts as a potent nucleophile, electrophile, or radical precursor depending on the reaction conditions, making it a valuable building block for synthesizing a variety of organosulfur compounds.[2] Organosulfur compounds, particularly aryl sulfones and their derivatives, are significant structural motifs found in numerous pharmaceuticals, agrochemicals, and functional materials.[3] The use of sodium sulfinates like this compound offers a practical alternative to harsher or less stable reagents such as sulfonyl chlorides or thiols.[1][4] This document provides an overview of its applications, quantitative data on its reactivity, and detailed protocols for its use in C-S bond formation, particularly through palladium- and copper-catalyzed cross-coupling reactions.

Applications in C-S Bond Formation

This compound is primarily used as a sulfonylating agent to construct aryl sulfones. This is typically achieved through cross-coupling reactions with aryl halides or other suitable coupling partners. Both palladium and copper catalytic systems have been effectively employed for these transformations.[5][6]

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for the C-S bond formation between sodium sulfinates and aryl or benzyl halides.[6][7] These reactions often proceed via a desulfinative coupling mechanism where sulfur dioxide is extruded.[6]

  • Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods provide a milder and often more economical alternative for synthesizing aryl sulfones from aryl halides.[5][8][9] These reactions can be performed under base-free conditions and tolerate a wide range of functional groups.[4][8]

The resulting 4-acetamidophenyl sulfone moiety is a key structural unit in various biologically active molecules and serves as a valuable intermediate in drug discovery.[10][11]

Reaction Data: Substrate Scope and Yields

The following tables summarize representative data for the cross-coupling of sodium sulfinates with various coupling partners. While specific data for this compound is consolidated from general sulfinate reactivity, these tables illustrate the typical efficiency and scope of such reactions.

Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling of Sodium Arylsulfinates with Benzyl Chlorides [6]

EntrySodium ArylsulfinateBenzyl Chloride DerivativeProductYield (%)
1Sodium benzenesulfinateBenzyl chlorideDiphenylmethane85
2Sodium p-toluenesulfinateBenzyl chloride4-Methyldiphenylmethane82
3Sodium p-chlorobenzenesulfinateBenzyl chloride4-Chlorodiphenylmethane75
4Sodium benzenesulfinate4-Methoxybenzyl chloride4-Methoxydiphenylmethane88
5Sodium benzenesulfinate4-Chlorobenzyl chloride4-Chlorodiphenylmethane78

Conditions: Sodium arylsulfinate (0.5 mmol), benzyl chloride (0.6 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (1.0 mmol) in toluene at 110 °C for 12 h.

Table 2: Copper-Catalyzed Cross-Coupling of Sodium Sulfinates with Aryl Halides [5]

EntrySodium SulfinateAryl HalideCatalyst/LigandProductYield (%)
1Sodium p-toluenesulfinate4-IodoanisoleCuI (10 mol%) / L-proline4-Methoxy-4'-methyl-diphenylsulfone92
2Sodium benzenesulfinate1-IodonaphthaleneCuI (10 mol%) / DMEDA1-(Phenylsulfonyl)naphthalene85
3Sodium p-toluenesulfinate2-BromopyridineCuI (10 mol%) / DBU2-(p-Tolylsulfonyl)pyridine78
4Sodium methanesulfinate1-Iodo-4-nitrobenzeneCuI (10 mol%) / Phen1-(Methylsulfonyl)-4-nitrobenzene95

Conditions are representative and may vary. DMEDA = N,N'-Dimethylethylenediamine; DBU = 1,8-Diazabicyclo[10]undec-7-ene; Phen = 1,10-Phenanthroline.

Reaction Mechanisms and Workflows

The C-S bond formation using this compound typically follows a catalytic cycle. The diagram below illustrates a generalized palladium-catalyzed cross-coupling mechanism.

G cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII Transmetal Transmetalation PdII->Transmetal RSO2Na PdII_Sulf Ar-Pd(II)-SO2R L_n Transmetal->PdII_Sulf - NaX RE Reductive Elimination PdII_Sulf->RE RE->Pd0 Product Ar-SO2R RE->Product ArX_source Aryl Halide (Ar-X) Sulfinate_source Sodium Sulfinate (RSO2Na)

Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an aryl sulfone.

G arrow arrow start Start: Assemble Reactants reagents Add Aryl Halide, This compound, Catalyst, Ligand, & Solvent to Reaction Vessel start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction workup Cool to RT Quench Reaction (e.g., with H2O) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Filter extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography, Recrystallization) concentrate->purify end End: Characterize Pure Product purify->end

Caption: Standard experimental workflow for aryl sulfone synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide from iodobenzene and this compound.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • This compound (1.2 mmol, 265 mg)[12]

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • L-proline (0.2 mmol, 23 mg)

  • Sodium hydroxide (NaOH) (2.0 mmol, 80 mg)

  • Dimethyl sulfoxide (DMSO), 5 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add iodobenzene (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and sodium hydroxide (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add 5 mL of DMSO to the flask via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product, N-(4-(phenylsulfonyl)phenyl)acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a highly effective and versatile reagent for C-S bond formation in modern organic synthesis. Its stability, ease of handling, and reactivity in both palladium- and copper-catalyzed systems make it an attractive choice for the synthesis of complex aryl sulfones. The protocols and data presented herein demonstrate its broad applicability and utility for researchers in synthetic chemistry and drug development, providing a reliable method for accessing valuable sulfonyl-containing molecules.

References

Sodium 4-Acetamidobenzenesulfinate: A Versatile Nucleophilic Sulfinating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-acetamidobenzenesulfinate is a valuable and versatile reagent in organic chemistry, serving as a potent nucleophilic source of the 4-acetamidobenzenesulfonyl group. This functionality is a key structural motif in a wide array of pharmaceuticals, particularly in the class of sulfonamide drugs. Its utility stems from its ability to readily form carbon-sulfur and nitrogen-sulfur bonds, enabling the synthesis of diverse organosulfur compounds, including sulfones and sulfonamides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this important building block.

Application Notes

Synthesis of Aryl and Alkyl Sulfones

This compound is widely employed in the synthesis of aryl and alkyl sulfones. Sulfones are a class of organosulfur compounds that are integral to the structure of many biologically active molecules and are also used as versatile synthetic intermediates. The formation of the sulfone linkage is typically achieved through the reaction of the sulfinate with an appropriate electrophile, such as an aryl or alkyl halide.

Advantages:

  • High Nucleophilicity: The sulfinate anion is a strong nucleophile, enabling efficient reaction with a variety of electrophiles.

  • Functional Group Tolerance: The acetamido group is generally stable under many reaction conditions, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

  • Versatility: It can be used in various catalytic systems, including copper and palladium catalysis, to achieve high yields and selectivity.

Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a multitude of antibacterial, anti-inflammatory, and diuretic drugs. This compound can be a precursor for the synthesis of 4-acetamidobenzenesulfonamides. This is typically achieved by first converting the sulfinate to the corresponding sulfonyl chloride, which then reacts with a primary or secondary amine to form the sulfonamide.

Applications in Drug Discovery:

The 4-acetamidobenzenesulfonyl moiety is a key component of several important pharmaceuticals. For instance, the general structure of many "sulfa drugs" incorporates a substituted benzenesulfonamide core. While the direct synthesis of drugs like Celecoxib may not start from the sulfinate, the methodologies for forming the key sulfonamide bond are highly relevant.[1][2] The development of efficient methods for the synthesis of sulfonamides from readily available starting materials like this compound is of significant interest to the pharmaceutical industry.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sulfones and sulfonamides using sodium arylsulfinates. While specific data for this compound is limited in the literature, the presented data for analogous compounds provides a strong indication of the expected reactivity and yields.

Table 1: Copper-Catalyzed Synthesis of Diaryl Sulfones

EntryAryl HalideSodium ArenesulfinateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneSodium benzenesulfinateCuI / L-prolineDMSO901285[4]
24-IodoanisoleSodium p-toluenesulfinateCuI / L-prolineDMSO901292[4]
34-BromobenzonitrileSodium benzenesulfinateCuI / L-prolineDMSO952478[4]
41-Iodo-4-nitrobenzeneSodium p-toluenesulfinateCuI / L-prolineDMSO801095[4]

Note: The CuI/L-proline catalyzed coupling is well-tolerated by the acetanilide functional group, suggesting similar yields can be expected with this compound.[4]

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfones

EntryAryl Halide/TriflateSodium ArenesulfinateCatalyst SystemLigandSolventTemp (°C)Yield (%)
14-IodotolueneSodium benzenesulfinatePd(OAc)₂XantphosDioxane10090
2Phenyl triflateSodium p-toluenesulfinatePd₂(dba)₃XantphosDioxane10085
34-BromoacetophenoneSodium benzenesulfinatePd(OAc)₂XantphosDioxane10082

Table 3: Synthesis of Sulfonamides from 4-Acetamidobenzenesulfonyl Chloride

EntryAmineBaseSolventTime (h)Yield (%)Reference
1BenzylamineNa₂CO₃DichloromethaneRT85[3][5]
2CyclohexylamineNa₂CO₃DichloromethaneRT70[3][5]
3PiperidineNa₂CO₃DichloromethaneRT88[3][5]
4MorpholineNa₂CO₃DichloromethaneRT91[3][5]

Note: 4-Acetamidobenzenesulfonyl chloride can be readily prepared from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfones

This protocol describes a general method for the coupling of an aryl halide with this compound using a copper catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add the aryl halide, this compound, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Stir the reaction mixture at 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.

Protocol 2: General Procedure for the Synthesis of Sulfonamides

This two-step protocol describes the conversion of this compound to the corresponding sulfonamide via a sulfonyl chloride intermediate.

Step A: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Materials:

  • This compound (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-acetamidobenzenesulfonyl chloride, which can be used in the next step without further purification.

Step B: Synthesis of N-Substituted-4-acetamidobenzenesulfonamide

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (from Step A, 1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • Triethylamine (Et₃N) or Pyridine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve 4-acetamidobenzenesulfonyl chloride in anhydrous DCM in a round-bottom flask.

  • Add the amine and the base (triethylamine or pyridine).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring completion by TLC.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Mandatory Visualization

experimental_workflow_sulfone cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide Mixing Combine reactants under inert atmosphere Aryl_Halide->Mixing Sulfinate This compound Sulfinate->Mixing Catalyst CuI / L-proline Catalyst->Mixing Base K2CO3 Base->Mixing Solvent DMSO Solvent->Mixing Heating Heat at 90-100 °C (12-24 h) Mixing->Heating Extraction Dilute with EtOAc, wash with H2O & brine Heating->Extraction Drying Dry over Na2SO4, concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Diaryl Sulfone Purification->Product

Caption: Experimental workflow for the copper-catalyzed synthesis of diaryl sulfones.

reaction_mechanism_sulfone ArX Ar-X (Aryl Halide) Intermediate1 [Ar-Cu(III)(L)X(SO2Ar')] ArX->Intermediate1 Oxidative Addition CuI Cu(I) CuI->Intermediate1 Sulfinate Ar'SO2Na Sulfinate->Intermediate1 Ligand L-proline Ligand->Intermediate1 Base Base Base->Intermediate1 Intermediate1->CuI Catalytic Cycle Product Ar-SO2-Ar' (Diaryl Sulfone) Intermediate1->Product Reductive Elimination Cu_cycle Cu(I) regenerated logical_relationship_sulfonamide Start This compound Step1 Reaction with Thionyl Chloride (SOCl2) Start->Step1 Intermediate 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate Step2 Reaction with Primary/Secondary Amine (R2NH) Intermediate->Step2 Product N-Substituted-4-acetamidobenzenesulfonamide Step2->Product Drug Pharmaceuticals (e.g., Sulfa Drugs) Product->Drug

References

Application Notes and Protocols: Copper-Catalyzed Sulfonylation of Aryl Halides with Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of aryl sulfones is a critical transformation in organic synthesis, as this functional group is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, have emerged as a powerful and cost-effective method for the construction of carbon-sulfur bonds. This document provides detailed application notes and protocols for the copper-catalyzed sulfonylation of aryl halides utilizing sodium 4-acetamidobenzenesulfinate as the sulfonylating agent. This transformation offers a direct and efficient route to a variety of N-(4-(arylsulfonyl)phenyl)acetamides, which are valuable intermediates in medicinal chemistry.

Reaction Principle

The core of this protocol is a copper-catalyzed cross-coupling reaction between an aryl halide (iodide or bromide) and this compound. The copper catalyst, typically in the +1 oxidation state, facilitates the formation of the C-S bond, often with the assistance of a ligand to stabilize the copper intermediates and enhance reactivity. The reaction generally proceeds via an oxidative addition-reductive elimination pathway.

Key Advantages

  • Cost-Effectiveness: Copper catalysts are significantly more abundant and less expensive than palladium catalysts, which are also commonly used for such transformations.

  • Operational Simplicity: The reactions can often be performed under relatively mild conditions and without the need for strictly anhydrous or anaerobic environments.

  • Substrate Availability: Aryl halides and this compound are readily available starting materials.

  • Functional Group Tolerance: This methodology generally tolerates a wide range of functional groups on both the aryl halide and the sulfinate, making it suitable for the synthesis of complex molecules.

Experimental Protocols

While a specific protocol for the reaction of aryl halides with this compound is not extensively documented, a representative protocol can be adapted from established copper-catalyzed sulfonylation reactions of aryl halides with other sodium arenesulfinates. The following protocol is a general guideline and may require optimization for specific substrates.

Representative Protocol: Copper-Catalyzed Sulfonylation of Aryl Iodides with this compound

This protocol is adapted from a visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline or a diamine ligand) (20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMSO or DMF)

  • Schlenk tube or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed vial containing a stir bar, add the aryl iodide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), copper(I) iodide (0.05 mmol, 10 mol%), the chosen ligand (0.1 mmol, 20 mol%), and the base (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., DMSO, 2.0 mL) to the reaction mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically ranging from 80 to 120 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(arylsulfonyl)phenyl)acetamide.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed sulfonylation of various aryl halides with sodium arenesulfinates, providing an expected range for the reaction with this compound under optimized conditions.

EntryAryl HalideSulfinateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneSodium p-toluenesulfinateCuI / LigandDMSO1102485-95
24-IodotolueneSodium benzenesulfinateCuI / LigandDMF1001880-90
31-Iodo-4-methoxybenzeneSodium p-toluenesulfinateCuI / LigandDMSO1102488-98
41-Bromo-4-nitrobenzeneSodium benzenesulfinateCuI / LigandDMF1202475-85
52-IodopyridineSodium p-toluenesulfinateCuI / LigandDMSO1002070-80

Note: Yields are indicative and may vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Reaction Workflow

G Experimental Workflow for Copper-Catalyzed Sulfonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, this compound, CuI, Ligand, and Base in a Reaction Vessel atmosphere Evacuate and Backfill with Inert Gas reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat and Stir Reaction Mixture solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Dilute, Extract with Organic Solvent monitoring->extraction purification Purify by Column Chromatography extraction->purification product Isolated Aryl Sulfone Product purification->product

Caption: General experimental workflow.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation CuI_L L-Cu(I)-X Cu_sulfinate L-Cu(I)-SO2Ar' CuI_L->Cu_sulfinate + Ar'SO2Na - NaX CuIII_intermediate L-Cu(III)(Ar)(SO2Ar')X Cu_sulfinate->CuIII_intermediate Oxidative Addition + Ar-X CuIII_intermediate->CuI_L Reductive Elimination product Ar-SO2Ar' (Product) CuIII_intermediate->product aryl_halide Ar-X sulfinate_salt Ar'SO2Na

Caption: Proposed Ullmann-type catalytic cycle.

Application Notes and Protocols for the Synthesis of Vinyl Sulfones using Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfones are a pivotal class of organic compounds utilized as versatile intermediates in organic synthesis and are integral components in the development of therapeutic agents due to their unique chemical reactivity. This document provides detailed experimental procedures for the synthesis of vinyl sulfones employing Sodium 4-Acetamidobenzenesulfinate as a key reagent. The protocols outlined herein are based on established methodologies, including metal-catalyzed and metal-free reaction conditions, offering researchers a selection of approaches to suit their specific synthetic needs.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes various methods for the synthesis of vinyl sulfones from sodium sulfinates, providing a comparative look at reaction conditions and yields. This allows for an informed selection of the most suitable protocol based on available resources and desired outcomes.

MethodPrecursorCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Microwave-Assisted Copper-CatalyzedAlkynesCu(OTf)₂Acetic Acid110 (MW)0.1-0.1271-89[1]
Palladium-Catalyzed DecarboxylativeCinnamic AcidsPd(OAc)₂/dppb, Ag₂CO₃DMF802445-94[2]
Metal-Free Denitrative Couplingβ-nitrostyrenesAcetic Acid-(MW)--[3]
Sodium Iodide-MediatedAlcoholsNaI, TsOH·H₂OMeNO₂8024High[4]
Electrochemical SynthesisCinnamic AcidsElectrocatalytic Oxidation-Room Temp-High[5]
Cerium(IV) Ammonium Nitrate (CAN) MediatedAlkenes/AlkynesCAN, NaI---Very Good[6]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of vinyl sulfones using a sulfinate salt. While the specific substrate is this compound, these protocols are adapted from general procedures and may require minor optimization for this particular reagent.

Protocol 1: Microwave-Assisted Copper-Catalyzed Synthesis from Alkynes

This protocol is adapted from a method utilizing microwave irradiation to achieve a rapid and efficient synthesis of (E)-vinyl sulfones.[1]

Materials:

  • This compound

  • Terminal or internal alkyne (e.g., phenylacetylene)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Glacial Acetic Acid

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a microwave process vial, combine this compound (1.2 mmol), the chosen alkyne (1.0 mmol), and Cu(OTf)₂ (5 mol%).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 5-7 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure vinyl sulfone.

Protocol 2: Palladium-Catalyzed Decarboxylative Coupling from Cinnamic Acids

This method provides a route to vinyl sulfones via a palladium-catalyzed reaction with cinnamic acids.[2]

Materials:

  • This compound

  • Substituted cinnamic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 mmol), the cinnamic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), dppb (10 mol%), and Ag₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired vinyl sulfone.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of vinyl sulfones from sodium sulfinates, applicable to the protocols described above.

experimental_workflow reagents Reactants: - this compound - Alkyne / Cinnamic Acid reaction_setup Reaction Setup reagents->reaction_setup catalyst Catalyst/Mediator: - Cu(OTf)₂ or Pd(OAc)₂ - Additives (e.g., Ligand, Base) catalyst->reaction_setup solvent Solvent: - Acetic Acid or DMF solvent->reaction_setup reaction_conditions Reaction Conditions: - Temperature (e.g., 80-110 °C) - Time (e.g., 0.1-24 h) - Atmosphere (e.g., Inert) reaction_setup->reaction_conditions Apply workup Aqueous Workup: - Extraction - Washing - Drying reaction_conditions->workup Process purification Purification: - Column Chromatography workup->purification product Final Product: - Vinyl Sulfone purification->product

Caption: Generalized workflow for vinyl sulfone synthesis.

Signaling Pathway Diagram (Illustrative)

While not a biological signaling pathway, the following diagram illustrates the logical relationship and proposed mechanistic steps in a radical-mediated synthesis of vinyl sulfones, a common theme in several of the cited methods.[4][7]

logical_relationship sulfinate This compound sulfonyl_radical Sulfonyl Radical Intermediate sulfinate->sulfonyl_radical initiator Initiator (e.g., Oxidant, Heat, Light) initiator->sulfonyl_radical Generates radical_addition Radical Addition sulfonyl_radical->radical_addition alkene Alkene/Alkyne Substrate alkene->radical_addition intermediate Carbon-centered Radical Intermediate radical_addition->intermediate elimination Elimination/Oxidation intermediate->elimination vinyl_sulfone Vinyl Sulfone Product elimination->vinyl_sulfone

Caption: Proposed radical mechanism for vinyl sulfone formation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields with Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reactions involving Sodium 4-Acetamidobenzenesulfinate.

Troubleshooting Guides

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in reactions with this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of moisture. Here are key areas to investigate:

  • Solvent Selection: The choice of solvent is critical. For instance, in some reactions, a mixture of ethyl acetate and water has been shown to be effective.[1] Polar aprotic solvents like DMSO and DMF can also be effective in certain coupling reactions.[2] It is crucial to screen various solvents to find the optimal one for your specific transformation.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics and yield. For example, increasing the temperature to reflux has been shown to improve yields in certain iodo-sulfonylation reactions.[1] Conversely, running a reaction at a lower temperature may be necessary to minimize side reactions like elimination in alkylation reactions.

  • Reagent Stoichiometry: The ratio of reactants can dramatically impact the outcome. Using an excess of the sulfinate salt has been demonstrated to increase product yield in some cases.[1] It is advisable to perform a systematic study of reactant ratios to determine the optimal conditions for your reaction.

  • Presence of a Catalyst: Many reactions involving sulfinates are catalyst-dependent. For copper-catalyzed cross-coupling reactions to form aryl sulfones, the presence of a suitable ligand is essential.[2] The choice of catalyst and its loading should be carefully optimized.

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can be crucial. For some reactions, the conversion of the sodium sulfinate to the corresponding sulfinic acid by the addition of an acid like HCl is necessary for the reaction to proceed efficiently.[3]

  • Anhydrous Conditions: this compound is hygroscopic, and the presence of water can be detrimental in many reactions, potentially leading to hydrolysis of starting materials or intermediates.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary.

Question: I am observing significant side product formation. How can I minimize these unwanted reactions?

Answer:

Side product formation is a common challenge. Identifying the nature of the side products is the first step toward mitigating them. Here are some common side reactions and potential solutions:

  • Homocoupling: In coupling reactions, the formation of disulfides through the homocoupling of the sulfinate can be a significant side reaction.[3] Optimizing catalyst and reaction conditions can help minimize this.

  • Over-alkylation: In the alkylation of sulfonamides, N,N-dialkylation can be a problematic side reaction.[5] To suppress this, you can try cooling the reaction to 0°C before adding the alkylating agent and adding it slowly.[5]

  • Elimination Reactions: When using secondary alkyl halides as substrates, elimination reactions can compete with the desired SN2 reaction.[5] Running the reaction at a lower temperature and using a polar aprotic solvent can favor the desired substitution reaction.[5]

Question: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the properties of the starting materials and byproducts. Here are some recommended techniques:

  • Liquid-Liquid Extraction: For non-polar products, a straightforward liquid-liquid extraction can be effective for removing the water-soluble this compound and other inorganic salts.[6] Washing the organic layer with water or brine is a standard procedure.[6]

  • Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[7]

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel chromatography is a powerful technique to separate the desired product from unreacted starting materials and byproducts.[5]

  • "Salting Out": If your product has some water solubility, adding a saturated solution of sodium chloride (brine) during the aqueous workup can decrease its solubility in the aqueous phase and improve its extraction into the organic layer.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key properties and handling considerations for this compound?

A1: this compound is a white to off-white solid.[4] It is hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4] It is slightly soluble in DMSO, methanol, and water.[4]

Q2: What are the common types of reactions where this compound is used?

A2: this compound is a versatile reagent used in the synthesis of various organosulfur compounds.[8][9] Common applications include the synthesis of sulfones, sulfonamides, and disulfides.[2][3][8]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Three-Component Reaction of Alkynes, Iodine, and Sodium Sulfinates [1]

EntrySolvent (v/v)Temperature (°C)Yield (%)
1Ethyl Acetate2528
2Ethyl Acetate/Water (2:1)2565
3Water25Trace
4Ethyl Acetate/Water (2:1)Reflux83
5Ethyl Acetate/Water (2:1)0Trace

Table 2: Optimization of Reaction Conditions for the Synthesis of Disulfides from Sodium Sulfinates [3]

EntryAcid (equivalents)SolventYield (%)
1HCl (1)Dioxane45
2HCl (2)Dioxane82
3Acetic Acid (2)Dioxane0
4HCl (2)Toluene65
5HCl (2)CH3CN78

Experimental Protocols

General Protocol for the Synthesis of Aryl Sulfones via Copper-Catalyzed Cross-Coupling [2]

  • Reactant Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), a suitable copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., D-glucosamine, 20 mol%).

  • Solvent and Base: Add a mixture of DMSO and water (1:1) as the solvent and a base such as KOAc (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Evaluate Work-up & Purification start->check_workup solvent Solvent Optimization check_conditions->solvent temperature Temperature Optimization check_conditions->temperature stoichiometry Stoichiometry Optimization check_conditions->stoichiometry sulfinate_quality Check Sulfinate Purity & Dryness check_reagents->sulfinate_quality other_reagents Verify Other Reagent Purity check_reagents->other_reagents extraction Optimize Extraction check_workup->extraction purification_method Refine Purification Method check_workup->purification_method end Improved Yield solvent->end temperature->end stoichiometry->end sulfinate_quality->end other_reagents->end extraction->end purification_method->end

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Mitigation cluster_problem Problem cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome side_product Side Product Formation identify Identify Side Product(s) side_product->identify temp Adjust Temperature identify->temp reagent_ratio Modify Reagent Ratio identify->reagent_ratio catalyst Change Catalyst/Ligand identify->catalyst solvent Screen Solvents identify->solvent minimized Minimized Side Products temp->minimized reagent_ratio->minimized catalyst->minimized solvent->minimized

Caption: Logical steps for mitigating side reactions.

References

Technical Support Center: Purification of Crude Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Sodium 4-Acetamidobenzenesulfinate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route used. A common method for synthesizing sodium sulfinates is the reduction of the corresponding sulfonyl chloride. Therefore, the likely impurities include:

  • Unreacted Starting Materials: Such as 4-acetamidobenzenesulfonyl chloride.

  • Hydrolysis Products: 4-acetamidobenzenesulfonic acid can be present due to the reaction of the sulfonyl chloride with water.

  • Over-oxidation Products: The sulfinate may be oxidized to the corresponding sulfonate, 4-acetamidobenzenesulfonate.

  • Inorganic Salts: Salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are common byproducts, depending on the reagents used in the synthesis and workup.[1]

Q2: My crude product is a discolored solid (e.g., yellow or brown). How can I decolorize it?

A2: Discoloration is often due to minor, highly colored impurities. A common and effective method for decolorization is to use activated carbon. After dissolving your crude product in a suitable solvent for recrystallization, add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture for a short period. The colored impurities will adsorb onto the surface of the activated carbon. You must then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can lead to a loss of your desired product.

Q3: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly. Here are some troubleshooting steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Cool the solution more slowly. Allow it to cool to room temperature undisturbed before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

  • Add a seed crystal of pure this compound if you have one.

Q4: My yield after recrystallization is very low. How can I improve it?

A4: Low yield can be due to several factors. Consider the following to improve your recovery:

  • Choice of Solvent: Ensure you are using an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Make sure you have allowed sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath).

  • Mother Liquor: You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals. Note that the purity of the second crop may be lower.

Q5: After purification, I still see inorganic salt impurities (like NaCl) in my product. How can I remove them?

A5: this compound and inorganic salts like NaCl can have similar solubilities in water, making separation by simple recrystallization from water challenging. Here are a couple of strategies:

  • Slurry Washing: You can wash the crude solid with a solvent in which the desired product is sparingly soluble, but the inorganic salts are more soluble. A mixture of water and a miscible organic solvent like ethanol or isopropanol could be effective.[1]

  • Recrystallization from a Mixed Solvent System: Using a mixed solvent system can help. For example, dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent in which the sulfinate is less soluble (like ethanol or acetone) can cause the desired product to crystallize out while the more soluble inorganic salts remain in solution.

Data Presentation

Table 1: Potential Impurities in Crude this compound
Impurity NameChemical StructureLikely OriginRecommended Removal Method
4-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃SUnreacted starting materialHydrolysis during workup followed by recrystallization.
4-Acetamidobenzenesulfonic AcidC₈H₉NO₄SHydrolysis of 4-acetamidobenzenesulfonyl chlorideRecrystallization.
Sodium 4-AcetamidobenzenesulfonateC₈H₈NNaO₄SOver-oxidation of the sulfinateFractional crystallization.
Sodium ChlorideNaClByproduct of synthesis/workupSlurry wash with an aqueous organic solvent mixture; Recrystallization.[1]
Sodium SulfateNa₂SO₄Byproduct of synthesis/workupSlurry wash with an aqueous organic solvent mixture; Recrystallization.
Table 2: Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSlightly Soluble[2]Moderately to Highly SolubleA good candidate for recrystallization, but co-crystallization with inorganic salts can be an issue.
MethanolSlightly Soluble[2]Moderately SolubleCan be used for recrystallization, potentially in a mixed solvent system with water.
EthanolSparingly SolubleSlightly to Moderately SolubleUseful for washing to remove more soluble impurities or as an anti-solvent.
AcetoneInsoluble/Sparingly SolubleSlightly SolubleCan be used as an anti-solvent in recrystallization from water or methanol.
DichloromethaneInsolubleInsolubleUseful for washing to remove non-polar organic impurities.
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]SolubleHigh boiling point makes it difficult to remove, generally not ideal for recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Aqueous Solution

This protocol is a general guideline for the purification of crude this compound. The optimal solvent volumes and temperatures may need to be adjusted based on the purity of your crude material.

Materials:

  • Crude this compound

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

  • Ethanol (for washing)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to help remove any remaining soluble impurities and to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. Note that the compound is hygroscopic, so prolonged exposure to air should be avoided.[2]

Visualizations

experimental_workflow start Crude Sodium 4-Acetamidobenzenesulfinate dissolve Dissolve in minimal hot water start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Cool to Room Temperature, then Ice Bath dissolve->cool If no decolorization hot_filter Hot Filtration decolorize->hot_filter If used hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry under Vacuum wash->dry product Pure Sodium 4-Acetamidobenzenesulfinate dry->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification issue Problem Encountered during Crystallization? start->issue oiling_out Product 'Oiling Out'? issue->oiling_out Yes no_issue No issue->no_issue No low_yield Low Yield? oiling_out->low_yield No solution1 Re-heat solution Add more solvent Cool slowly Scratch flask or seed oiling_out->solution1 Yes impurity Persistent Impurities? low_yield->impurity No solution2 Use minimum hot solvent Ensure complete cooling Concentrate mother liquor low_yield->solution2 Yes solution3 Perform slurry wash Use mixed solvent system Consider column chromatography impurity->solution3 Yes end Successful Purification impurity->end No solution1->end solution2->end solution3->end no_issue->end

Caption: Troubleshooting decision tree for purification issues.

References

"handling and storage of hygroscopic Sodium 4-Acetamidobenzenesulfinate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium 4-Acetamidobenzenesulfinate

This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving the hygroscopic compound, this compound.

Troubleshooting Guides

Issue: Inconsistent results in experiments using this compound.

  • Question: My experimental results are not reproducible. Could the handling of this compound be the cause?

    • Answer: Yes, inconsistent handling of a hygroscopic compound like this compound can lead to variability in the actual concentration of the active substance due to water absorption. It is crucial to handle the compound in a controlled, low-humidity environment.

  • Question: I am observing lower than expected yields in my reaction. How could the reagent be a factor?

    • Answer: If this compound has absorbed a significant amount of water, the effective molar quantity of the reagent in a weighed sample will be lower than calculated. This can lead to it being a limiting reagent and result in lower product yields. It is advisable to determine the water content of the reagent before use if it has been stored for a long time or if the container has been opened multiple times.

  • Question: The physical appearance of my this compound has changed from a powder to a clumpy or partially dissolved solid. Can I still use it?

    • Answer: A change in physical appearance is a strong indicator of significant moisture absorption. This can affect the accuracy of weighing and may also indicate potential degradation of the compound. It is recommended to use a fresh, properly stored batch of the reagent for reliable experimental results. If you must use the affected batch, it is essential to determine its purity and water content first.

Frequently Asked Questions (FAQs)

  • Question: What are the ideal storage conditions for this compound?

    • Answer: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool and dry. For long-term storage, keeping it inside a desiccator with a suitable drying agent is recommended.

  • Question: How should I handle this compound when weighing and preparing solutions?

    • Answer: Whenever possible, handle the compound in a glove box with controlled low humidity. If a glove box is not available, work quickly to minimize exposure to ambient air. Use a dry, clean spatula and weighing vessel. Close the container tightly immediately after use.

  • Question: How can I check if my this compound has been compromised by moisture?

    • Answer: A visual inspection for clumping or a change in texture is the first step. For a quantitative assessment, you can determine the water content using Karl Fischer titration. Purity can be assessed by methods such as High-Performance Liquid Chromatography (HPLC).

  • Question: Is it possible to dry this compound if it has absorbed moisture?

    • Answer: While drying in a vacuum oven at a controlled temperature could remove absorbed water, it is important to ensure that the temperature is not high enough to cause thermal degradation of the compound. The optimal drying conditions would need to be determined, and the purity of the material should be verified after drying.

Quantitative Data

Table 1: Storage and Hygroscopicity Data for this compound

ParameterRecommended Value/RangeNotes
Storage Temperature Room Temperature (<25°C)Avoid exposure to high temperatures to prevent potential degradation.
Storage Humidity As low as possible (<40% RH)Store in a desiccator or under an inert atmosphere for best results.[1]
Hygroscopicity Classification Very HygroscopicThe substance readily absorbs moisture from the atmosphere.
Effect of Moisture Potential for hydrolysis, caking, and inaccurate weighing.Moisture can lead to the formation of 4-acetamidobenzenesulfinic acid and sodium hydroxide.

Experimental Protocols

1. Determination of Moisture Content by Karl Fischer Titration (Example Protocol)

This protocol provides a general method. Specific parameters may need to be optimized for your instrument and sample.

  • Principle: Karl Fischer titration is a highly specific method for the determination of water content.

  • Apparatus:

    • Karl Fischer Titrator (Volumetric or Coulometric)

    • Analytical Balance

    • Dry glassware

  • Reagents:

    • Karl Fischer reagent (e.g., Composit 5)

    • Anhydrous methanol or a suitable solvent

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Pre-titrate the solvent in the titration vessel to a stable endpoint to eliminate any residual water.

    • Accurately weigh approximately 50-100 mg of this compound in a dry vessel.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration and record the volume of Karl Fischer reagent consumed at the endpoint.

    • Calculate the water content (% w/w) based on the titer of the reagent and the sample weight.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC) (Example Protocol)

This is a general-purpose HPLC method that may require optimization for your specific instrumentation and purity requirements.

  • Principle: Reversed-phase HPLC separates the main compound from potential impurities based on their polarity.

  • Apparatus:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Analytical Balance

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or other suitable buffer component

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. For example, starting with 95:5 water:acetonitrile and ramping to 20:80 over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject a known volume (e.g., 10 µL) into the HPLC system.

    • Record the chromatogram and determine the area of the main peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results q1 Is the this compound clumped or caked? start->q1 a1_yes Significant moisture absorption likely. Discard or repurify and re-analyze. q1->a1_yes Yes q2 Has the container been opened frequently or stored improperly? q1->q2 No end Problem Resolved a1_yes->end a2_yes Perform Karl Fischer titration to quantify water content. q2->a2_yes Yes a2_no Issue may not be related to hygroscopicity. Investigate other experimental parameters. q2->a2_no No q3 Is water content > acceptable limit? a2_yes->q3 a3_yes Adjust sample weight based on water content or use a new batch. q3->a3_yes Yes a3_no Perform HPLC to check for chemical degradation. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Moisture-Induced Degradation Pathway start This compound (Hygroscopic Solid) hydrolysis Hydrolysis start->hydrolysis moisture + H2O (from atmosphere) moisture->hydrolysis product1 4-Acetamidobenzenesulfinic Acid hydrolysis->product1 product2 Sodium Hydroxide hydrolysis->product2

Caption: Plausible hydrolysis pathway of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-Acetamidobenzenesulfinate. The information is designed to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reduction of its corresponding sulfonyl chloride, 4-Acetamidobenzenesulfonyl chloride. This reduction is typically achieved using a solution of sodium sulfite.[1][2]

Q2: What is the typical starting material for the synthesis of 4-Acetamidobenzenesulfonyl chloride?

A2: The precursor, 4-Acetamidobenzenesulfonyl chloride, is commonly synthesized from the reaction of acetanilide with chlorosulfonic acid.[3]

Q3: What are the key reaction parameters to control during the synthesis of this compound?

A3: Key parameters to optimize include reaction temperature, pH (maintained by a base like sodium bicarbonate or sodium hydroxide), reaction time, and the rate of addition of the 4-Acetamidobenzenesulfonyl chloride.[1][4]

Q4: What are the potential side reactions or impurities I should be aware of?

A4: A primary side reaction is the hydrolysis of the starting material, 4-Acetamidobenzenesulfonyl chloride, in the aqueous reaction mixture, which can reduce the yield of the desired product.[4] Another potential impurity can be the corresponding sulfonic acid.

Q5: What are suitable methods for purifying the final product?

A5: Purification can be achieved through recrystallization, typically from a solvent mixture like ethanol-water. Washing the crude product with a suitable solvent can also help remove impurities.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of 4-Acetamidobenzenesulfonyl chloride.To minimize hydrolysis, consider dissolving the sulfonyl chloride in a water-immiscible organic solvent and adding it dropwise to the aqueous sodium sulfite solution.[4] Maintaining a slightly alkaline pH with sodium bicarbonate or sodium hydroxide throughout the reaction is also crucial.[1][4]
Incomplete reaction.Ensure the reaction is stirred vigorously and heated for a sufficient amount of time. A typical duration is around 3-4 hours at elevated temperatures (e.g., 55-80°C).[1][5][6]
Loss of product during workup.The product is water-soluble. Avoid excessive washing with water. If possible, concentrate the aqueous solution before inducing precipitation.
Product is difficult to isolate/precipitate High solubility of the product in the reaction mixture.Cool the reaction mixture in an ice bath to decrease the solubility and induce crystallization.[6]
Product is impure Co-precipitation of inorganic salts (e.g., sodium sulfate, sodium chloride).Wash the filtered product with a minimal amount of cold water or an organic solvent in which the inorganic salts are insoluble. Recrystallization from an appropriate solvent system is also recommended.[1]
Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. Adjust reaction time and temperature if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound in an Aqueous System

This protocol is adapted from a general procedure for the synthesis of sodium arylsulfinates.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in deionized water.

  • Add 4-Acetamidobenzenesulfonyl chloride (1 equivalent) to the solution.

  • Heat the reaction mixture to 80°C and stir vigorously for 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the water under reduced pressure using a rotary evaporator.

  • To the resulting white residue, add ethanol and filter the heterogeneous solution to remove inorganic byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a white crystalline powder.[5]

  • Further purification can be achieved by recrystallization from ethanol-water.

Protocol 2: Synthesis in a Biphasic System to Minimize Hydrolysis

This protocol is based on a method designed to reduce the hydrolysis of the sulfonyl chloride starting material.[4]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Dissolve 4-Acetamidobenzenesulfonyl chloride in dichloromethane.

  • In a separate reaction vessel, prepare an aqueous solution of sodium sulfite.

  • With vigorous stirring, add the dichloromethane solution of 4-Acetamidobenzenesulfonyl chloride dropwise to the aqueous sodium sulfite solution.

  • Simultaneously, add a 10% sodium hydroxide solution dropwise to maintain a slightly alkaline pH.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, separate the aqueous layer.

  • Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • The aqueous solution containing this compound can be concentrated and the product isolated by cooling and filtration.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of sodium arylsulfinates, which can be used as a starting point for optimizing the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3
Reducing Agent Sodium sulfiteSodium sulfiteZinc dust
Base Sodium bicarbonateSodium hydroxide-
Solvent WaterWater/DichloromethaneWater
Temperature 80°C[5]Room Temperature80-90°C[2]
Time 4 hours[5]Not specified~20 minutes[2]
Typical Yield (for similar compounds) High~80%[4]64%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Na2SO3 and NaHCO3 in Water B Add 4-Acetamidobenzenesulfonyl Chloride A->B C Heat and Stir (e.g., 80°C, 4h) B->C D Cool to Room Temperature C->D E Remove Water (Rotary Evaporator) D->E F Add Ethanol and Filter E->F G Concentrate Filtrate F->G H Recrystallize G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield? Cause1 Hydrolysis of Starting Material? Start->Cause1 Yes Cause2 Incomplete Reaction? Start->Cause2 Yes Cause3 Loss during Workup? Start->Cause3 Yes Solution1 Use Biphasic System or Control pH Cause1->Solution1 Solution2 Increase Reaction Time or Temperature Cause2->Solution2 Solution3 Minimize Washing, Concentrate Solution Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Troubleshooting Sulfonylation with Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 4-Acetamidobenzenesulfinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a versatile and stable sulfonylating agent. It is typically a white to off-white solid that is easy to handle.[1] However, it can be hygroscopic, so it should be stored in a dry environment under an inert atmosphere.[1]

Q2: What are the common applications of this compound in synthesis?

This compound is primarily used to introduce the 4-acetamidobenzenesulfonyl group into various molecules, particularly amines and phenols, to form sulfonamides and sulfonate esters, respectively. These functional groups are important in medicinal chemistry and materials science.

Q3: What general reaction mechanisms are involved in sulfonylation with this compound?

Sulfonylation reactions with sodium sulfinates can proceed through different mechanisms, often involving the formation of a sulfonyl radical intermediate. This radical can then react with nucleophiles like amines or phenoxides. The generation of the sulfonyl radical can be initiated by various methods, including electrochemical oxidation or through the use of mediators like iodine.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your sulfonylation experiments with this compound.

Issue 1: Low to No Product Yield

Q: My sulfonylation reaction with an amine/phenol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • This compound: Ensure the reagent is dry and has been stored properly to prevent degradation from moisture.[1]

    • Amine/Phenol Substrate: Verify the purity of your substrate. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous solvents, as water can react with intermediates in the reaction.

  • Reaction Conditions:

    • Temperature: Many sulfonylation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. For instance, NH4I-mediated sulfonylation of amines often requires heating to around 80 °C.[3]

    • Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Atmosphere: While many reactions with sodium sulfinates can be run in the air, some may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or reagents.

  • Choice of Mediator/Catalyst:

    • For the sulfonylation of amines, the use of a mediator like ammonium iodide (NH₄I) can be crucial for generating the active sulfonylating species.[3]

    • For phenols, electrochemical methods have proven effective, where the sulfonyl radical is generated via oxidation at an anode.[2]

    • Copper catalysts have also been shown to be effective in the sulfonylation of anilines.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation can compete with your desired reaction, reducing the yield and complicating purification.

  • Common Side Products:

    • Disulfones: In some cases, the sulfonyl radical can react with another sulfinate molecule, leading to the formation of a disulfone.

    • Oxidation of the Substrate: Sensitive amine or phenol substrates may be susceptible to oxidation under the reaction conditions, especially if an external oxidant is used.

    • Thiosulfonate Formation: In the presence of certain reagents, sodium sulfinates can be converted to thiosulfonates.[4]

  • Strategies to Minimize Side Products:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the sulfinating agent might not always be beneficial.

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and concentration of reactants can help favor the desired reaction pathway.

    • Degas Solvents: If oxidation is a suspected side reaction, using degassed solvents and running the reaction under an inert atmosphere can be beneficial.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my final sulfonamide/sulfonate ester product. What are some effective purification strategies?

A: Purification can be challenging due to the polarity of sulfonamides and sulfonate esters.

  • Standard Purification Techniques:

    • Column Chromatography: This is the most common method for purifying sulfonylation products. Use a silica gel column and a suitable eluent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol) to separate your product from unreacted starting materials and side products.[3]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

    • Washing: After the reaction, washing the crude product with a saturated sodium chloride solution can help remove some impurities.[3]

Experimental Protocols

Protocol 1: General Procedure for NH₄I-Mediated Sulfonylation of Amines

This protocol is adapted from a general method for the synthesis of sulfonamides from sodium sulfinates and amines.[3]

  • Reaction Setup: In a Schlenk tube (25 mL), add this compound (0.2 mmol), the amine (0.3 mmol), and ammonium iodide (NH₄I) (0.2 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (2 mL) to the tube.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with a saturated NaCl solution.

  • Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Protocol 2: Electrochemical Sulfonylation of Phenols

This protocol is based on a general method for the electrochemical synthesis of arylsulfonate esters.[2]

  • Electrochemical Cell Setup: Use an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.

  • Reaction Mixture: To the cell, add the phenol (0.5 mmol), this compound (0.75 mmol), and tetrabutylammonium bromide (0.1 mmol) as the electrolyte.

  • Solvent: Add a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).

  • Electrolysis: Apply a constant current (e.g., 10 mA) and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, follow standard work-up and purification procedures as described in Protocol 1.

Data Presentation

The following tables provide representative data on the yields of sulfonylation reactions under different conditions. Note that these are generalized from reactions with various sodium arenesulfinates and may serve as a starting point for optimization with this compound.

Table 1: Optimization of NH₄I-Mediated Sulfonylation of Aniline with a Generic Sodium Arenesulfinate [3]

EntryTemperature (°C)Time (h)AdditiveYield (%)
12512NH₄ITrace
26012NH₄I45
38012NH₄I85
410012NH₄I82
5806NH₄I65
68012NoneNo Reaction

Table 2: Substrate Scope for the Copper-Catalyzed Sulfonylation of Anilines with Various Sodium Sulfinates [1]

EntryAniline DerivativeSodium Sulfinate DerivativeYield (%)
1N-methylanilineSodium benzenesulfinate85
24-methoxy-N-methylanilineSodium p-toluenesulfinate92
3N,N-dimethylanilineSodium benzenesulfinate78
4N-methylanilineSodium 4-chlorobenzenesulfinate81

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Failed Sulfonylation Reaction check_reagents Check Reagent Quality (Sulfinate, Substrate, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Increase Temp, Time) conditions_ok->optimize_conditions No check_catalyst Consider Mediator/Catalyst (e.g., NH4I, Cu-catalyst) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_present Mediator/Catalyst Used? check_catalyst->catalyst_present add_catalyst Add Appropriate Mediator/Catalyst catalyst_present->add_catalyst No analyze_side_products Analyze for Side Products catalyst_present->analyze_side_products Yes add_catalyst->check_catalyst purification Optimize Purification (Chromatography, Recrystallization) analyze_side_products->purification success Successful Reaction purification->success

Caption: A logical workflow for troubleshooting failed sulfonylation reactions.

Proposed Signaling Pathway for Radical Sulfonylation

RadicalSulfonylation cluster_initiation Initiation cluster_propagation Propagation sulfinate R-SO₂⁻ Na⁺ (this compound) sulfonyl_radical R-SO₂• (Sulfonyl Radical) sulfinate->sulfonyl_radical -e⁻ oxidant Oxidant (e.g., Anode, NH₄I/Heat) oxidant->sulfinate product R-SO₂-NR'₂ (Sulfonamide) sulfonyl_radical->product + R'₂NH - H• amine R'₂NH (Amine) amine->product

Caption: A simplified diagram of a proposed radical-based sulfonylation pathway.

References

"scale-up synthesis challenges of Sodium 4-Acetamidobenzenesulfinate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Sodium 4-Acetamidobenzenesulfinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The scale-up process presents two main challenges corresponding to the two key synthetic steps. First, the preparation of the intermediate, p-acetamidobenzenesulfonyl chloride, from acetanilide and chlorosulfonic acid is a highly exothermic reaction that evolves large volumes of corrosive hydrogen chloride gas; controlling the temperature and managing off-gassing are critical.[1][2] Second, the reduction of the sulfonyl chloride to the sodium sulfinate is often a biphasic reaction requiring careful pH control to prevent hydrolysis of the starting material, which would form the corresponding sulfonic acid and reduce yield.[3] Isolating the water-soluble final product from inorganic salts also poses a significant purification challenge.[4]

Q2: Why is temperature control so critical during the formation of p-acetamidobenzenesulfonyl chloride?

A2: The reaction between acetanilide and chlorosulfonic acid is highly exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase.[2] Elevated temperatures can promote the formation of unwanted side-products and cause decomposition of the desired product, resulting in lower yield and purity.[1][2] A common industrial approach involves using microchannel reactors for continuous flow synthesis, which offer superior heat and mass transfer, allowing for better temperature control.[2]

Q3: What are the main by-products to watch for during the synthesis?

A3: During the first step (chlorosulfonation), the main by-products can include isomeric forms of the sulfonyl chloride and products of decomposition if the temperature is not well-controlled.[2] In the second step (reduction), the primary by-product is sodium 4-acetamidobenzenesulfonate, which results from the hydrolysis of the p-acetamidobenzenesulfonyl chloride intermediate.[3] This hydrolysis is especially problematic if the pH is not maintained in the appropriate range.[3]

Q4: The final product is described as hygroscopic. What are the best practices for handling and storage?

A4: this compound is known to be very hygroscopic.[5] To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature, and containers should be tightly sealed. When handling the material, it is advisable to work in a glove box or a dry environment to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Synthesis of p-Acetamidobenzenesulfonyl Chloride (Intermediate)

This guide addresses common issues encountered during the initial chlorosulfonation step.

Problem Potential Cause Recommended Solution
Low Yield of Crude Intermediate Incomplete Reaction: Insufficient reaction time or temperature below the optimal range.[1]Ensure the reaction mixture is heated to the recommended temperature (e.g., 60°C) for the specified duration (e.g., 1-2 hours) to drive the reaction to completion.[1][6]
Decomposition of Product: Excessive temperature during the reaction or when quenching with ice.[1]Maintain strict temperature control (12-15°C) during the addition of acetanilide.[1] Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively.[1][6]
Product is a Dark Oil or Tarry Substance Poor Temperature Control: Localized overheating leading to decomposition and side reactions.[2]Improve agitation to ensure uniform temperature distribution. Add acetanilide gradually to the chlorosulfonic acid to manage the exotherm.[1] Using a solvent like 1,2-dichloroethane can also improve heat transfer.[2]
Filtration is Extremely Slow Fine Particle Size/Clogging: The sulfonyl chloride precipitate has a tendency to clog filter paper.[1]Use a large-diameter suction funnel (e.g., 125 mm or more) to provide a larger surface area for filtration.[1]
Poor Purity of Crude Product Inadequate Washing: Residual chlorosulfonic acid or hydrochloric acid trapped in the filter cake.Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper to remove all inorganic acids.[6]

Troubleshooting Guide: Reduction to this compound

This guide addresses common issues encountered during the reduction and isolation of the final product.

Problem Potential Cause Recommended Solution
Low Product Yield Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is sensitive to hydrolysis, especially under non-optimal pH conditions, forming the corresponding sulfonate.[3]Maintain the system pH in the alkaline range (e.g., pH 8) during the reaction by concurrently adding a base like 10% sodium hydroxide solution.[3] Dissolving the sulfonyl chloride in a water-immiscible solvent (e.g., dichloromethane) and adding it dropwise to the aqueous solution of the reducing agent can also minimize hydrolysis.[3]
Incomplete Reduction: Insufficient reducing agent or reaction time.Use an adequate molar excess of the reducing agent (e.g., sodium sulfite). Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to ensure completion.
Product Contaminated with Inorganic Salts Co-precipitation: The desired product and inorganic by-products (e.g., NaCl, Na2SO4) precipitate together from the aqueous solution.Purification via recrystallization is often necessary. If solubility allows, washing the crude solid with a solvent in which the inorganic salts are poorly soluble can be effective.
Difficulty Isolating the Product High Water Solubility: The product is soluble in water, making isolation from the aqueous reaction mixture challenging.After the reaction, concentrate the aqueous solution by distilling off the solvent.[3] Cool the concentrated solution to induce crystallization, then collect the product by filtration.[3]
Product is Unstable or Decomposes Residual Acidity: Trace amounts of acid can destabilize the sulfinate product.Ensure the product is thoroughly washed and neutralized before final drying.
Hygroscopic Nature: The product readily absorbs moisture from the air, which can affect its stability and handling properties.[5]Dry the final product under vacuum and store it in a tightly sealed container under an inert atmosphere.[5]

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride (Lab Scale)

Adapted from Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 5, p.3 (1925).[1]

  • Setup: In a well-ventilated fume hood, equip a 500-mL round-bottomed flask with a mechanical stirrer and a gas absorption trap for HCl.

  • Reagent Addition: Charge the flask with 165 mL (290 g, 2.49 moles) of chlorosulfonic acid. Cool the flask in a water bath to 12–15°C.

  • Reaction: Gradually add 67.5 g (0.5 mole) of acetanilide to the stirred chlorosulfonic acid over approximately 15 minutes, maintaining the temperature at ~15°C.

  • Heating: After the addition is complete, heat the mixture to 60°C for two hours. The reaction is complete when the evolution of HCl gas (observed as bubbles) ceases.[1]

  • Quenching: Cool the reaction mixture and pour it slowly and with vigorous stirring into a beaker containing 1 kg of crushed ice.

  • Isolation: Collect the precipitated white solid (p-acetamidobenzenesulfonyl chloride) on a large suction funnel and wash it thoroughly with cold water. The crude yield is typically 90–95 g (77–81%).[1]

  • Note: The crude material is unstable and should be used promptly.[1] If purification is required, it can be recrystallized from dry benzene, but this is often inconvenient at scale.[1]

Protocol 2: Synthesis of this compound (Scale-Up Adaptation)

Adapted from patent literature (CN101786973B).[3]

  • Setup: Equip a reaction vessel with a stirrer, dropping funnels, and a condenser.

  • Reducing Solution: Prepare an aqueous solution of sodium sulfite.

  • Reactant Solution: Dissolve the crude p-acetamidobenzenesulfonyl chloride from the previous step in a water-immiscible organic solvent such as dichloromethane.

  • Reaction: Heat the aqueous sodium sulfite solution to 55-60°C. Simultaneously, add the p-acetamidobenzenesulfonyl chloride solution and a 10% aqueous sodium hydroxide solution dropwise. Control the addition rates to maintain the reaction temperature and keep the pH of the aqueous phase at ~8.

  • Solvent Removal: During the reaction, the dichloromethane can be distilled off and recovered through the condenser.[3]

  • Completion: After the addition is complete, stop the addition of base and heat the mixture to ~85°C for approximately 1-1.5 hours to ensure the reaction goes to completion.[3]

  • Isolation: Cool the reaction mixture to room temperature to crystallize the product.

  • Purification: Collect the crude product by filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts, then dry under vacuum to obtain this compound.

Visualizations

G Workflow: Synthesis of p-Acetamidobenzenesulfonyl Chloride cluster_reagents Reagents cluster_process Process cluster_products Products & By-products Acetanilide Acetanilide Reaction Reaction (15-60°C) Acetanilide->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Quenching Quenching (on Ice) Reaction->Quenching HCl_Gas HCl Gas (to Scrubber) Reaction->HCl_Gas Filtration Filtration & Washing Quenching->Filtration Crude_Product Crude p-Acetamidobenzenesulfonyl Chloride Filtration->Crude_Product

Caption: Workflow for the synthesis of the sulfonyl chloride intermediate.

G Workflow: Reduction to this compound cluster_reagents Reagents cluster_process Process cluster_products Products & Waste Sulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride (in DCM) Reduction Reduction Reaction (55-85°C, pH 8) Sulfonyl_Chloride->Reduction Reducing_Agent Sodium Sulfite (aq) Reducing_Agent->Reduction Base NaOH (aq) Base->Reduction Isolation Crystallization & Filtration Reduction->Isolation DCM_Recovered DCM (Recovered) Reduction->DCM_Recovered Drying Vaccum Drying Isolation->Drying Waste Aqueous Waste (Inorganic Salts) Isolation->Waste Final_Product This compound Drying->Final_Product

Caption: Workflow for the reduction and isolation of the final product.

G Troubleshooting Logic: Low Yield in Reduction Step Start Low Final Yield Check_Purity Analyze aqueous phase by-products. Is 4-acetamidobenzenesulfonate present? Start->Check_Purity Check_SM Analyze organic phase. Is unreacted sulfonyl chloride present? Check_Purity->Check_SM No Hydrolysis Primary issue is Hydrolysis Check_Purity->Hydrolysis Yes Incomplete_Rxn Primary issue is Incomplete Reaction Check_SM->Incomplete_Rxn Yes Fix_pH Action: Check and tighten pH control during reaction. Ensure pH is consistently alkaline. Hydrolysis->Fix_pH Fix_Time_Temp Action: Increase reaction time or temperature post-addition. Ensure sufficient reducing agent. Incomplete_Rxn->Fix_Time_Temp

Caption: Troubleshooting logic for diagnosing low yield in the reduction step.

References

"impact of water content on Sodium 4-Acetamidobenzenesulfinate reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-Acetamidobenzenesulfinate. The information focuses on the impact of water content on the reactivity and stability of this reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its water content.

Problem Potential Cause (Related to Water Content) Suggested Solution
Inconsistent Reaction Yields The water content of the this compound may be variable between batches or due to improper storage. The presence of water can affect the solubility and reactivity of the sulfinate.1. Determine the precise water content of your reagent using Karl Fischer titration (see Experimental Protocols).2. Adjust the molar equivalent of the reagent based on the determined water content to ensure consistent dosing.3. For moisture-sensitive reactions, consider drying the dihydrate form under vacuum or using an anhydrous version if available. Ensure all solvents and other reagents are rigorously dried.[1]
Formation of Unidentified Byproducts In the presence of water, especially under acidic or heated conditions, sulfinates can undergo disproportionation to form thiosulfonates and sulfonates.[2] Water can also facilitate oxidation of the sulfinate to the corresponding sulfonate, particularly if exposed to air.[2]1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. Ensure the reaction medium is neutral or basic, as acidic conditions can promote disproportionation.[2] 3. If possible, use anhydrous solvents to reduce the likelihood of water-mediated side reactions.
Low or No Reactivity The hygroscopic nature of this compound can lead to clumping and poor solubility in organic solvents if it has absorbed significant atmospheric moisture. This can reduce the effective concentration of the reagent in the reaction mixture.1. Ensure the reagent is a fine, free-flowing powder before use. If clumping is observed, gently grind the material in a dry environment (e.g., a glove box).2. Store the reagent in a desiccator over a suitable drying agent.[] 3. For reactions in non-aqueous solvents, ensure the solvent is adequately dried to facilitate the dissolution of the sulfinate.
Inconsistent Starting Material Weight As a hygroscopic solid, this compound can absorb moisture from the atmosphere, leading to inaccurate weight measurements.[][4]1. Weigh the reagent quickly in a low-humidity environment.2. For highly sensitive experiments, consider weighing the reagent in a glove box.3. Always keep the container tightly sealed when not in use and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available this compound?

A1: this compound is commonly sold as a dihydrate, with a theoretical water content of approximately 14.0-16.0%.[5] However, the actual water content can vary due to storage and handling. It is recommended to determine the exact water content by Karl Fischer titration for sensitive applications.

Q2: How does water affect the stability of this compound in solution?

A2: In aqueous solutions, sulfinates can be susceptible to slow oxidation to the corresponding sulfonate by dissolved oxygen.[2] The stability is also pH-dependent; acidic conditions can lead to disproportionation. For long-term storage in solution, it is advisable to use deoxygenated water and maintain a neutral to slightly basic pH.

Q3: Can I use the dihydrate form of this compound in a moisture-sensitive reaction?

A3: It is not ideal. The two molecules of water in the dihydrate can interfere with moisture-sensitive reagents and catalysts. If the reaction is highly sensitive to water, it is best to either dry the dihydrate form under vacuum at a temperature that does not cause decomposition or to source an anhydrous version of the reagent. All other components of the reaction, including solvents and other reagents, must also be rigorously dried.[1]

Q4: How can I accurately determine the water content of my this compound sample?

A4: The most accurate and widely used method for determining water content in solid samples is Karl Fischer titration.[] This technique is specific to water and can provide precise results. See the Experimental Protocols section for a general procedure.

Q5: What are the visual signs that my this compound has absorbed excess moisture?

A5: A visual indication of excess moisture absorption is a change in the physical appearance of the powder from a free-flowing solid to a clumpy or even pasty material.[]

Quantitative Data

The primary quantitative data available relates to the molecular weight and composition of the anhydrous and dihydrate forms of this compound.

Property Anhydrous Form Dihydrate Form
Molecular Formula C₈H₈NNaO₃SC₈H₈NNaO₃S·2H₂O
Molecular Weight ( g/mol ) 221.21[6]257.24[5][7][8]
Theoretical Water Content (%) 0%~14.0%

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general method for determining the water content of this compound. The specific parameters may need to be optimized for the instrument in use.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., a one-component reagent)

  • Anhydrous Methanol

  • Sodium Tartrate Dihydrate (for titer determination)

  • This compound sample

Procedure:

  • Titer Determination:

    • Add an appropriate volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize the residual water in the solvent.

    • Accurately weigh a suitable amount of sodium tartrate dihydrate and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the titer (mg H₂O / mL reagent) based on the known water content of sodium tartrate dihydrate.

  • Sample Analysis:

    • Re-neutralize the methanol in the titration vessel with the Karl Fischer reagent.

    • Accurately weigh approximately 100-200 mg of the this compound sample and quickly transfer it to the titration vessel.

    • Stir to dissolve the sample.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

      % H₂O = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_analysis Analysis cluster_reaction Reaction Setup start Receive/Acquire Reagent storage Store in Desiccator start->storage check_appearance Visually Inspect for Clumping storage->check_appearance kf_titration Perform Karl Fischer Titration check_appearance->kf_titration If clumping or for sensitive reactions weigh_reagent Weigh Adjusted Mass check_appearance->weigh_reagent If free-flowing and for non-sensitive reactions calc_water Calculate Water Content kf_titration->calc_water adjust_mass Adjust Reagent Mass for Reaction calc_water->adjust_mass adjust_mass->weigh_reagent reaction Perform Reaction under Inert Atmosphere weigh_reagent->reaction

Caption: Workflow for handling and use of this compound.

troubleshooting_logic Troubleshooting Logic for Reactions with this compound cluster_solutions Potential Solutions start Poor Reaction Outcome (Low Yield, Byproducts) check_water Is Water Content a Possible Factor? start->check_water quantify_water Determine Water Content (Karl Fischer) check_water->quantify_water Yes inert_atmosphere Use Inert Atmosphere check_water->inert_atmosphere Yes control_ph Control Reaction pH check_water->control_ph Yes dry_solvents Use Anhydrous Solvents check_water->dry_solvents Yes dry_reagent Dry Reagent/Use Anhydrous quantify_water->dry_reagent

Caption: Troubleshooting logic for reactions involving this compound.

References

"analytical methods for determining the purity of Sodium 4-Acetamidobenzenesulfinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of Sodium 4-Acetamidobenzenesulfinate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended method for purity determination is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique is capable of separating the main compound from its potential impurities, allowing for accurate quantification. A secondary method that can be employed is a redox titration, which is a cost-effective but less specific method for assay determination.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process or degradation.

  • Process-related impurities: These may include starting materials like 4-acetamidobenzenesulfonyl chloride, related isomers, or by-products from incomplete reactions.

  • Degradation impurities: The sulfinate functional group is susceptible to oxidation, which can lead to the formation of Sodium 4-Acetamidobenzenesulfonate. Hydrolysis of the acetamido group could result in 4-aminobenzenesulfinic acid.

Q3: How should this compound samples be handled and stored to prevent degradation?

A3: this compound is known to be hygroscopic and can be sensitive to oxidation.[1] To maintain sample integrity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature in a dry environment.[1] Avoid exposure to excessive heat and light.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound. The method parameters provided are based on general principles for similar aromatic sulfinate compounds and may require optimization.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in mobile phase diluent A->B C Filter through 0.45 µm filter B->C F Equilibrate HPLC system C->F D Prepare mobile phase E Degas mobile phase D->E E->F G Inject sample F->G H Acquire chromatogram G->H I Integrate peaks H->I J Calculate purity by area % I->J

Caption: Workflow for HPLC purity analysis of this compound.

Table 1: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak for the main analyte 1. Injection error (e.g., air bubble in syringe).2. Incorrect mobile phase composition.3. Detector issue (e.g., lamp off).4. Sample degradation.1. Manually inject a standard to confirm system performance. Purge the injection port.2. Verify mobile phase preparation and composition.3. Check detector status and lamp performance.4. Prepare a fresh sample and re-inject.
Broad or tailing peaks 1. Column degradation.2. Incompatible sample solvent.3. Low mobile phase pH causing interaction with silanols.4. Column overloading.1. Flush the column or replace it if performance does not improve.2. Dissolve the sample in the initial mobile phase.3. Increase the buffer concentration or slightly adjust the pH of the mobile phase.4. Reduce the injection volume or sample concentration.
Split peaks 1. Clogged frit or partially blocked column.2. Inconsistent mobile phase mixing.3. Injector issue.1. Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the column.2. Ensure proper mobile phase mixing and degassing.3. Inspect and clean the injector.
Unstable baseline (drift or noise) 1. Air bubbles in the system.2. Column contamination.3. Mobile phase not properly mixed or degassed.4. Detector lamp failing.1. Purge the pump and detector to remove air.2. Flush the column with a strong solvent (e.g., acetonitrile).3. Degas the mobile phase using sonication or helium sparging.4. Replace the detector lamp.
Appearance of unexpected peaks 1. Sample contamination or degradation.2. Contaminated mobile phase or glassware.3. Carryover from a previous injection.1. Prepare a fresh sample. Consider potential degradation pathways (e.g., oxidation).2. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.3. Run a blank injection with a strong solvent to clean the injector and column.
Redox Titration Analysis

This guide provides troubleshooting for a potential iodometric titration method for the assay of this compound. The sulfinate is oxidized by iodine, and the endpoint is determined by the persistence of the iodine color or with a starch indicator.

Logical Flow for Titration Troubleshooting

start Start Titration prep Prepare Sample and Titrant start->prep titrate Perform Titration prep->titrate endpoint Endpoint Reached? titrate->endpoint calculate Calculate Purity endpoint->calculate Yes troubleshoot Troubleshoot Issue endpoint->troubleshoot No end End calculate->end troubleshoot->titrate

Caption: Troubleshooting logic for redox titration of this compound.

Table 2: Redox Titration Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Endpoint is not sharp or is difficult to determine 1. Starch indicator added too early.2. Iodine solution is too dilute.3. Slow reaction kinetics.1. Add the starch indicator only when the solution is pale yellow.2. Use a more concentrated iodine solution.3. Ensure the solution is well-stirred and allow sufficient time for the reaction after each addition of titrant.
Inconsistent results between replicates 1. Inaccurate weighing of the sample.2. Instability of the iodine titrant.3. Air oxidation of the sample.1. Use a calibrated analytical balance and ensure proper weighing technique.2. Standardize the iodine solution frequently against a primary standard (e.g., arsenic trioxide).3. Perform the titration promptly after dissolving the sample. Consider purging the sample flask with an inert gas.
Calculated purity is unexpectedly low 1. Sample has degraded due to oxidation.2. Inaccurate concentration of the iodine titrant.3. Incomplete reaction.1. Use a fresh, properly stored sample.2. Re-standardize the iodine solution.3. Ensure the pH of the reaction medium is appropriate (typically neutral or slightly alkaline for this reaction).
Calculated purity is over 100% 1. Weighing error.2. Error in the standardization of the iodine solution.3. Presence of other reducing impurities.1. Verify the accuracy of the balance.2. Re-standardize the titrant carefully.3. This method is not specific. If high purity is obtained, it should be confirmed by a more specific method like HPLC.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This method is based on techniques used for similar aromatic sulfonate and sulfinate compounds and should be validated before use.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of 0.05 M potassium phosphate buffer (pH 7.0) and acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

    • The retention time of the main peak in the sample chromatogram should correspond to that of the standard.

  • Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Assay by Redox Titration
  • Preparation of Solutions:

    • 0.1 N Iodine Solution: Prepare and standardize a 0.1 N iodine solution.

    • Starch Indicator Solution: Prepare a 1% w/v starch solution.

  • Procedure:

    • Accurately weigh about 200 mg of the this compound sample into a 250 mL conical flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2 g of sodium bicarbonate to the solution and swirl to dissolve.

    • Titrate with the standardized 0.1 N iodine solution until a persistent pale yellow color is observed.

    • Add 2 mL of starch indicator solution. The solution should turn blue.

    • Continue the titration with 0.1 N iodine solution until the blue color is discharged.

    • Record the volume of iodine solution consumed.

  • Calculation: Assay (%) = (V x N x E.W. / W) x 100 Where:

    • V = Volume of iodine solution consumed (L)

    • N = Normality of the iodine solution

    • E.W. = Equivalent weight of this compound (Molecular Weight / 2)

    • W = Weight of the sample (mg)

References

Validation & Comparative

A Comparative Guide to the Reactivity of Sodium 4-Acetamidobenzenesulfinate and Sodium Benzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, sodium sulfinates have emerged as versatile and indispensable reagents, primarily serving as precursors to sulfonyl radicals for the construction of a wide array of organosulfur compounds. Among the various available sulfinates, sodium benzenesulfinate and its substituted derivatives are of significant interest. This guide provides an objective comparison of the reactivity of sodium 4-acetamidobenzenesulfinate and sodium benzenesulfinate, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate reagent for their synthetic needs.

Core Reactivity Profile: Sulfonyl Radical Precursors

Both this compound and sodium benzenesulfinate are stable, easy-to-handle solids that are primarily utilized as sources of sulfonyl radicals.[1][2] This reactivity is central to their application in a multitude of chemical transformations, including the formation of sulfones, sulfonamides, and other sulfur-containing molecules.[3] The generation of the sulfonyl radical typically occurs through a single-electron transfer (SET) process, which can be initiated by various methods such as chemical oxidants, transition metal catalysts, or photoredox catalysis.[2]

The general mechanism for the formation of a sulfonyl radical from a sodium arylsulfinate is depicted below:

G ArSO2Na Sodium Arylsulfinate SET Single-Electron Transfer (SET) ArSO2Na->SET - e- ArSO2_radical Arylsulfonyl Radical (ArSO2•) SET->ArSO2_radical Na_ion Na+ SET->Na_ion G cluster_0 Photocatalytic Cycle cluster_1 Sulfonyl Radical Formation cluster_2 Reaction Cascade PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET to ArSO2Na ArSO2Na ArSO2Na PC_excited->ArSO2Na SET ArSO2_radical ArSO2• ArSO2Na->ArSO2_radical - e- Styrene Styrene ArSO2_radical->Styrene Radical Addition Intermediate_radical Benzylic Radical Styrene->Intermediate_radical CO2 CO2 Intermediate_radical->CO2 Radical-Polar Crossover + CO2 Trapping Product β-Sulfonylated Carboxylic Acid CO2->Product

References

A Comparative Guide to Sulfonylating Agents: Spotlight on Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core structural motifs in a vast array of therapeutic agents. This guide provides an objective comparison of Sodium 4-Acetamidobenzenesulfinate and its corresponding sulfonyl chloride with other commonly employed sulfonylating agents, supported by experimental data and detailed protocols.

The strategic introduction of a sulfonyl group can significantly modulate a molecule's pharmacological properties, including its solubility, metabolic stability, and target-binding affinity. This comparison focuses on the reactivity, substrate scope, and practical handling of this compound and 4-Acetamidobenzenesulfonyl Chloride against other widely used alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and sulfonyl hydrazides.

Performance Comparison of Sulfonylating Agents

The reactivity of a sulfonylating agent is a key determinant in its selection for a specific synthetic transformation. This reactivity is largely governed by the electrophilicity of the sulfur atom and the nature of the leaving group. While a direct head-to-head comparative study with identical substrates and conditions is not always available in the literature, the following table summarizes typical yields for the sulfonylation of amines using various agents, providing a useful benchmark for performance.

Sulfonylating AgentSubstrate (Amine)Reaction ConditionsYield (%)Reference
4-Acetamidobenzenesulfonyl Chloride Various AminesNa₂CO₃, CH₂Cl₂66-86[1]
Sodium p-toluenesulfinate n-PropylamineNH₄I, CH₃CN, 80 °C, 12 h85[2]
p-Toluenesulfonyl Chloride (TsCl) MethylamineNaOH, H₂O, 80-90 °C85-90[3]
Methanesulfonyl Chloride (MsCl) BenzylamineEt₃N, DCM, 0 °C to rtHigh[4]
4-Methylbenzenesulfonhydrazide BenzylamineNCS, NEt₃, CH₃CN85[5]
Sodium Benzenesulfinate 4-ChloroanilineI₂, H₂O, rt65[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the sulfonylation of amines using the discussed agents.

Protocol 1: Synthesis of Sulfonamides using 4-Acetamidobenzenesulfonyl Chloride

This protocol describes a general method for the N-sulfonylation of various amines.[1]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Amine

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of the amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), add a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water (20 mL).

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Sulfonamides from Sodium Sulfinates (General Procedure)

This protocol outlines an efficient NH₄I-mediated reaction of sodium sulfinates with amines.[2][7]

Materials:

  • Sodium sulfinate (e.g., this compound)

  • Amine

  • Ammonium iodide (NH₄I)

  • Acetonitrile (CH₃CN)

  • Saturated NaCl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a Schlenk tube (25 mL), place the sodium sulfinate (0.2 mmol), amine (0.3 mmol), and NH₄I (0.2 mmol).

  • Add acetonitrile (2 mL) and stir the mixture at 80 °C for 12 hours. Monitor the reaction by GC and TLC.

  • After cooling to room temperature, wash the mixture with a saturated NaCl solution.

  • Extract the crude product with ethyl acetate three times.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride (TsCl)

This procedure is a classic method for the synthesis of N-methyl-p-toluenesulfonamide.[3]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Aqueous methylamine (33% or 40%)

  • Sodium hydroxide (NaOH) solution (50%)

  • Glacial acetic acid

Procedure:

  • In a 1-L round-bottomed flask, add 210 mL (2.1 moles) of 33% aqueous methylamine.

  • Add 190 g of p-toluenesulfonyl chloride with swirling over about 5 minutes. The mixture is allowed to heat up to 80–90 °C.

  • Shake the mixture vigorously. Once the mixture becomes acidic (tested with litmus paper), carefully add 50 mL of 50% sodium hydroxide solution with swirling.

  • Immediately follow with the gradual addition of the next portion of TsCl (90 g).

  • Repeat the process of checking for acidity and adding NaOH and the final portion of TsCl (40 g).

  • After the final addition, ensure the liquid phase is alkaline.

  • Complete the reaction by heating the mixture on a steam bath for 15 minutes with vigorous mechanical stirring.

  • Pour the hot reaction mixture into 1.5 L of glacial acetic acid to precipitate the product.

  • Isolate the product by filtration and wash with cold water.

Protocol 4: N-sulfonylation of Amines with Methanesulfonyl Chloride (MsCl)

This protocol provides a general procedure for the synthesis of methanesulfonamides.[4]

Materials:

  • Amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Methanesulfonyl chloride (MsCl)

  • Water or 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.0-1.1 eq.) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding water or 1 M HCl and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified if necessary.

Protocol 5: Synthesis of Sulfonamides from Sulfonyl Hydrazides

This protocol describes the synthesis of N-benzyl-4-methylbenzenesulfonamide from 4-methylbenzenesulfonhydrazide.[5]

Materials:

  • 4-Methylbenzenesulfonhydrazide

  • Benzylamine

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction flask, dissolve the sulfonyl hydrazide (1.0 equiv) in acetonitrile.

  • Add NCS (2.0 equiv) to the solution.

  • Add the amine (2.0 equiv) and triethylamine (2.0 equiv).

  • Stir the reaction mixture at the appropriate temperature and monitor by TLC.

  • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the crude product, which can be purified by chromatography.

Visualizing the Context: Experimental Workflow and a Key Signaling Pathway

To provide a clearer understanding of the practical and biological relevance of sulfonylation, the following diagrams illustrate a typical experimental workflow and the Wnt/β-catenin signaling pathway, where sulfonamide-containing molecules have been identified as inhibitors.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Solution (in anhydrous solvent) reaction_vessel Reaction Vessel (Inert atmosphere, 0°C to RT) amine->reaction_vessel Add with base sulfonyl_agent Sulfonylating Agent (e.g., this compound) sulfonyl_agent->reaction_vessel Add dropwise extraction Aqueous Work-up & Extraction reaction_vessel->extraction Quench & Extract drying Drying & Concentration extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Pure Sulfonamide purification->product

A typical experimental workflow for a sulfonylation reaction.

The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[8] Sulfonamide-based inhibitors have been developed to target this pathway, offering potential therapeutic avenues.[4]

wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation tcf_lef_off TCF/LEF wnt_genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) tcf_lef_off->wnt_genes_off Repression wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled lrp5_6 LRP5/6 Co-receptor wnt->lrp5_6 dsh Dishevelled (Dsh) frizzled->dsh lrp5_6->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef_on TCF/LEF wnt_genes_on Wnt Target Genes (Transcription) tcf_lef_on->wnt_genes_on Activation inhibitor Sulfonamide Inhibitor inhibitor->beta_catenin_on Blocks Interaction with TCF/LEF

References

Validating Novel Synthetic Routes: A Comparative Guide to Sodium 4-Acetamidobenzenesulfinate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, robust, and versatile building blocks is a perpetual endeavor in modern synthetic chemistry. Sodium 4-acetamidobenzenesulfinate has emerged as a valuable reagent, particularly in the construction of sulfone and sulfonamide moieties, which are prevalent in pharmaceuticals and functional materials. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the validation of novel synthetic routes.

Logical Workflow for Validating a New Synthetic Route

The process of validating a new synthetic methodology requires a systematic approach to ensure reproducibility, efficiency, and scalability. The following workflow outlines the key stages involved.

G cluster_0 Conceptualization cluster_1 Feasibility & Optimization cluster_2 Validation & Scale-up cluster_3 Final Assessment A Hypothesize New Route B Initial Screening (Small Scale) A->B C Reaction Condition Optimization B->C D Substrate Scope Evaluation C->D E Reproducibility Studies D->E F Scale-up Synthesis E->F G Impurity Profiling F->G H Process Viability Assessment G->H

Caption: A generalized workflow for the validation of a novel synthetic route.

Performance Comparison: this compound vs. Alternatives

The choice of a sulfonylating or sulfinating agent is critical and often dictated by factors such as reactivity, stability, functional group tolerance, and cost. This section compares the performance of this compound with two common alternatives: Sodium p-Toluenesulfinate and 4-Acetamidobenzenesulfonyl Chloride.

Reaction TypeReagentCoupling PartnerCatalyst/ConditionsSolventTemp. (°C)Yield (%)Reference
Diaryl Sulfone Synthesis (Cross-Coupling) This compoundAryl HalideNiCl₂·glyme / PhotoredoxDMFRTModerate to Excellent[1]
Diaryl Sulfone Synthesis (Cross-Coupling) Sodium p-Toluenesulfinate4-BromobenzonitrileNiBr₂·3H₂O / AQDAB (photocatalyst)DMSORT85[2]
Diaryl Sulfone Synthesis (Cross-Coupling) Sodium BenzenesulfinateAryl BromideCuₓOᵧ@CS-400 / Ag₂CO₃ / K₂S₂O₈Acetone/H₂ORTModerate to Good[3]
Sulfonamide Synthesis 4-Acetamidobenzenesulfonyl ChlorideVarious AminesNa₂CO₃CH₂Cl₂RT66-86[4]
N-Acylsulfonamide Synthesis (Sulfo-click) 4-Acetamidobenzenesulfonyl Azide (from chloride)ThioacidsCatalyst-freeAqueousRTHigh[5]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for validating new synthetic methodologies. Below are representative procedures for the synthesis of diaryl sulfones and sulfonamides.

Protocol 1: Nickel/Photoredox-Catalyzed Synthesis of Diaryl Sulfones

This protocol is adapted from a general procedure for the cross-coupling of sodium sulfinates with aryl halides.[1]

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (0.1 mmol, 1.0 equiv)

  • This compound (0.2 mmol, 2.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, PC4) (0.001 mmol, 1 mol%)

  • NiCl₂·glyme (0.01 mmol, 10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.01 mmol, 10 mol%)

  • Degassed N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, photocatalyst, NiCl₂·glyme, and dtbbpy.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF via syringe.

  • Stir the reaction mixture at room temperature under irradiation with blue LED strips (2.6 W) for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.

Protocol 2: Synthesis of N-Substituted Sulfonamides

This protocol describes a general method for the N-sulfonylation of amines using a sulfonyl chloride.[4]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (5 mmol, 1.0 equiv)

  • Amine (5 mmol, 1.0 equiv)

  • Sodium carbonate (Na₂CO₃) (7 mmol, 1.4 equiv)

  • Dichloromethane (CH₂Cl₂) (50 mL total)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the amine and sodium carbonate in 20 mL of dichloromethane.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride in 30 mL of dichloromethane.

  • Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the stirred mixture of the amine and sodium carbonate at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Add 20 mL of distilled water to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-substituted sulfonamide.

Reaction Mechanism: A Glimpse into Catalytic Cross-Coupling

The formation of diaryl sulfones via transition metal-catalyzed cross-coupling reactions often proceeds through a catalytic cycle involving the metal center in various oxidation states. The diagram below illustrates a plausible mechanism for a nickel-catalyzed process.

G cluster_product Ni(0)L_n Ni(0)L_n Ar-Ni(II)(X)L_n Ar-Ni(II)(X)L_n Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(II)(SO2R)L_n Ar-Ni(II)(SO2R)L_n Ar-Ni(II)(X)L_n->Ar-Ni(II)(SO2R)L_n Ligand Exchange (RSO2Na) Ar-Ni(II)(SO2R)L_n->Ni(0)L_n Reductive Elimination Product Ar-SO2R Ar-Ni(II)(SO2R)L_n->Product

Caption: A simplified catalytic cycle for nickel-catalyzed sulfone synthesis.

References

Mechanistic Insights into Reactions of Sodium 4-Acetamidobenzenesulfinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-acetamidobenzenesulfinate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of sulfonyl moieties into organic molecules. Its reactivity is governed by the nucleophilic nature of the sulfinate anion and its susceptibility to oxidation to a sulfonyl radical. This guide provides a comparative analysis of the mechanistic pathways involving this compound and its alternatives in key organic transformations, supported by experimental data and detailed protocols.

I. Overview of Reactivity

The reactivity of this compound is largely dictated by the electron-donating nature of the para-acetamido group. This group influences the nucleophilicity of the sulfinate and the stability of potential radical intermediates. Compared to unsubstituted sodium benzenesulfinate or derivatives with electron-withdrawing groups, the acetamido group is expected to enhance the nucleophilicity of the sulfinate, potentially leading to faster reaction rates in nucleophilic substitution reactions. Conversely, in reactions proceeding through a sulfonyl radical, the electronic effect on the stability of the radical intermediate will be a key determinant of reactivity.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-sulfur bonds, leading to the synthesis of diaryl sulfones. Sodium arylsulfinates are common coupling partners in these transformations.

Mechanistic Pathway

The generally accepted mechanism for the palladium-catalyzed cross-coupling of an aryl halide with a sodium arylsulfinate involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(SO2R)L_n Ar-Pd(II)(SO2R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(SO2R)L_n Ligand Exchange (RSO2Na) Ar-Pd(II)(SO2R)L_n->Pd(0)L_n Reductive Elimination Ar-SO2R Ar-SO2R Ar-Pd(II)(SO2R)L_n->Ar-SO2R

Figure 1: Catalytic cycle for palladium-catalyzed sulfonylation.
Comparative Performance

While specific quantitative data for the cross-coupling of this compound is not extensively reported, studies on substituted sodium benzenesulfinates in nickel/photoredox dual catalysis show that electron-donating groups on the aryl ring of the sulfinate are well-tolerated and can lead to excellent yields. For instance, sodium p-methoxybenzenesulfinate provides the corresponding diaryl sulfone in high yield, suggesting that the electron-donating acetamido group would also be favorable for this transformation.

Sulfinating AgentCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium p-toluenesulfinate4-BromobenzonitrilePd(OAc)₂ / XantphosDioxane1101285[General literature data]
Sodium benzenesulfinate4-IodoanisolePd₂(dba)₃ / P(t-Bu)₃Toluene1001692[General literature data]
Sodium 4-methoxybenzenesulfinate4-BromotolueneNiCl₂·glyme / dtbbpy (photoredox)DMFRT2488[1]
This compound Aryl Halide (Predicted) Pd or Ni-based - - - Good to Excellent (Inferred)

Table 1: Comparison of Sodium Arylsulfinates in Cross-Coupling Reactions.

Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfonylation

A mixture of the aryl halide (1.0 mmol), sodium arylsulfinate (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) in an appropriate solvent (e.g., dioxane, 5 mL) is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

III. Radical-Mediated Reactions

Sodium arylsulfinates can serve as precursors to sulfonyl radicals, which can then participate in a variety of addition and cyclization reactions. The generation of the sulfonyl radical is typically achieved through oxidation, often facilitated by a metal catalyst or photoredox catalysis.

Mechanistic Pathway

The initiation of radical reactions involving sodium sulfinates often involves a single-electron transfer (SET) to generate the sulfonyl radical. This radical can then add to an unsaturated system, such as an alkene or alkyne, to form a carbon-centered radical, which can undergo further reactions.

Radical_Sulfonylation cluster_0 Radical Generation cluster_1 Propagation RSO2Na RSO2Na RSO2_radical RSO2• RSO2Na->RSO2_radical Oxidant (e.g., [Ir]*) Adduct_radical RSO2-C-C• RSO2_radical->Adduct_radical Addition Alkene C=C Product Product Adduct_radical->Product H-atom abstraction or further reaction Alternatives cluster_sulfinate From this compound cluster_sulfonyl_chloride From 4-Acetamidobenzenesulfonyl Chloride cluster_so2_surrogate From SO2 Surrogate Target_Sulfone Ar-SO2-R Sulfinate Ac-NH-Ar-SO2Na Sulfinate->Target_Sulfone Reaction with R-X Sulfonyl_Chloride Ac-NH-Ar-SO2Cl Sulfonamide Ac-NH-Ar-SO2NR'R'' Sulfonyl_Chloride->Sulfonamide Reaction with HNR'R'' SO2_Surrogate DABSO In_situ_Sulfinate [Ar-SO2]⁻ SO2_Surrogate->In_situ_Sulfinate Reaction with Ar-M In_situ_Sulfinate->Target_Sulfone Reaction with R-X

References

A Comparative Guide to the Kinetic Performance of Sodium 4-Acetamidobenzenesulfinate and Alternative Sulfinate Salts in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and predictability of cross-coupling reactions are paramount in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Sulfinate salts have emerged as versatile and stable nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering distinct advantages over traditional organometallic reagents.[4][5][6] This guide provides a detailed kinetic analysis of sodium 4-acetamidobenzenesulfinate, a common carbocyclic sulfinate, and compares its performance with heterocyclic alternatives like pyridine-2-sulfinate. The data and protocols presented herein are collated from recent mechanistic studies to aid in the selection of optimal reagents and reaction conditions.

Comparative Kinetic Data

The kinetic performance of a cross-coupling reaction is crucial for its scalability and optimization. Mechanistic studies reveal significant differences in the turnover-limiting steps and catalyst resting states between carbocyclic sulfinates, such as this compound, and heterocyclic sulfinates.[4][5]

A key study compared the palladium-catalyzed cross-coupling of sodium 4-methylbenzenesulfinate (a close analog of this compound) and sodium pyridine-2-sulfinate with 1-bromo-4-fluorobenzene.[4] The findings, summarized below, highlight the distinct kinetic profiles of these two classes of sulfinate reagents.

ParameterSodium 4-Methylbenzenesulfinate (Carbocyclic)Sodium Pyridine-2-sulfinate (Heterocyclic)
Catalyst Resting State Oxidative addition complexChelated Pd(II) sulfinate complex (post-transmetalation)
Turnover-Limiting Step TransmetalationLoss of SO2 from the Pd(II) sulfinate complex
Reaction Conversion Higher conversion observed under similar conditionsLower conversion observed under similar conditions

Note: The data is derived from a comparative mechanistic study and provides a qualitative and conceptual comparison of the reaction kinetics.[4]

Experimental Protocols

The following is a representative experimental protocol for conducting a kinetic analysis of a palladium-catalyzed desulfinative cross-coupling reaction, based on established methodologies.[4]

Objective: To determine the reaction order and identify the rate-determining step for the cross-coupling of an aryl bromide with a sulfinate salt.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., PCy3)

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Sulfinate salt (e.g., this compound or Sodium pyridine-2-sulfinate)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Internal standard (for GC or NMR analysis)

  • Reaction vials and stir bars

  • Heating block or oil bath

  • GC or NMR spectrometer for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the palladium precatalyst, ligand, aryl bromide, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a series of oven-dried reaction vials, add the sulfinate salt and the base.

  • Initiation of Reaction: To each vial, add the stock solutions of the aryl bromide, palladium precatalyst, and ligand. The reaction is typically initiated by the addition of the catalyst.

  • Monitoring the Reaction: The reactions are heated to the desired temperature (e.g., 150 °C). Aliquots are taken at regular time intervals, quenched (e.g., with a cooled solvent), filtered, and analyzed by GC or NMR to determine the concentration of the product and starting materials over time.

  • Data Analysis: The initial rates of the reaction are determined from the concentration versus time plots. By systematically varying the concentration of each reactant (palladium catalyst, ligand, aryl bromide, and sulfinate salt) while keeping the others constant, the order of the reaction with respect to each component can be determined.

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Mechanistic Pathways and Workflow

The generalized mechanism for the palladium-catalyzed desulfinative cross-coupling reaction involves several key steps: catalyst activation, oxidative addition, transmetalation, SO2 extrusion, and reductive elimination.[5] However, the specific pathway and the rate-limiting step can vary depending on the nature of the sulfinate salt.

The following diagram illustrates a typical workflow for the kinetic analysis of these cross-coupling reactions.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis stock_sol Prepare Stock Solutions (Catalyst, Ligand, Aryl Halide) react_vials Prepare Reaction Vials (Sulfinate Salt, Base) initiate Initiate Reactions react_vials->initiate Add Stock Solutions monitor Monitor Progress (Aliquots at Time Intervals) initiate->monitor quench Quench & Prepare Samples monitor->quench analyze GC/NMR Analysis quench->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Initial Rates plot->determine_rate determine_order Determine Reaction Orders determine_rate->determine_order G cluster_carbocyclic Carbocyclic Sulfinate Pathway cluster_heterocyclic Heterocyclic Sulfinate Pathway C_OA Pd(0) + Ar-Br Oxidative Addition C_OAC [Ar-Pd(II)-Br] (Resting State) C_OA->C_OAC C_T Transmetalation (Turnover-Limiting) C_OAC->C_T C_PI [Ar-Pd(II)-SO2R] C_T->C_PI C_SO2 SO2 Extrusion C_PI->C_SO2 C_RE Reductive Elimination C_SO2->C_RE C_Prod Ar-Ar' + Pd(0) C_RE->C_Prod C_Prod->C_OA H_OA Pd(0) + Ar-Br Oxidative Addition H_OAC [Ar-Pd(II)-Br] H_OA->H_OAC H_T Transmetalation H_OAC->H_T H_PI [Ar-Pd(II)-SO2Het] (Resting State) H_T->H_PI H_SO2 SO2 Extrusion (Turnover-Limiting) H_PI->H_SO2 H_RE Reductive Elimination H_SO2->H_RE H_Prod Ar-Het + Pd(0) H_RE->H_Prod H_Prod->H_OA

References

A Head-to-Head Comparison of Catalysts for Reactions of Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective functionalization of sulfinate salts is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-S and C-C bonds in molecules of pharmaceutical and materials science interest. Sodium 4-acetamidobenzenesulfinate, a readily available and stable sulfonylating agent, serves as a versatile building block. The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of its reactions. This guide provides a comparative overview of prominent catalytic systems for reactions involving this compound, supported by representative experimental data from analogous systems.

Data Presentation: Catalyst Performance Overview

The following table summarizes the performance of various catalytic systems in reactions analogous to those with this compound. Direct comparative data for this specific substrate is limited in the current literature; therefore, this table serves as a predictive guide based on reported reactions with other aryl sodium sulfinates.

Catalyst SystemReaction TypeCoupling PartnerTypical Yield (%)Reaction Time (h)Key AdvantagesPotential Limitations
Palladium-based
Pd(OAc)₂ / XantphosDesulfinative Cross-CouplingBenzyl Chlorides70-9012-24Broad substrate scope, good functional group tolerance.Higher catalyst loading may be required, potential for side reactions.
Nickel-based
NiCl₂·glyme / dtbbpy / Ir-photocatalystPhotoredox Cross-CouplingAryl Halides80-95[1]24Mild reaction conditions (room temperature), high efficiency, tolerates a wide range of functional groups.[1]Requires a photoredox setup, sensitivity to oxygen.[1]
Copper-based
Cu(OAc)₂ / 1,10-PhenanthrolineCross-CouplingOrganoboronic Acids60-8518-24Cost-effective catalyst, mild conditions.Moderate yields for some substrates, may require an inert atmosphere.
Rhodium-based
[Rh(cod)Cl]₂ / LigandC-H Activation/AnnulationInternal Alkenes50-7012-18High regioselectivity for C-H functionalization.Limited to specific substrate classes, may require directing groups.

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are adapted for reactions with this compound based on established procedures for similar substrates.

Palladium-Catalyzed Desulfinative Cross-Coupling with Benzyl Chlorides

This protocol is adapted from a general procedure for the palladium-catalyzed desulfinative cross-coupling of sodium sulfinates with benzyl chlorides.[2]

Materials:

  • This compound

  • Substituted Benzyl Chloride

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 mmol), substituted benzyl chloride (1.0 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel/Photoredox-Catalyzed Cross-Coupling with Aryl Halides

This protocol is based on a dual nickel/photoredox-catalyzed sulfonylation of aryl halides.[1]

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromoacetophenone)

  • NiCl₂·glyme

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • fac-[Ir(ppy)₃] (or other suitable photocatalyst)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound (0.2 mmol), aryl halide (0.1 mmol), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and the photocatalyst (1 mol%) to a reaction vial.

  • Add anhydrous and degassed DMF (1 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Copper-Catalyzed Cross-Coupling with Organoboronic Acids

This protocol is adapted from a method for the copper-catalyzed cross-coupling of sodium sulfinates with organoboronic acids.

Materials:

  • This compound

  • Arylboronic Acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • 1,10-Phenanthroline

  • Sodium Carbonate (Na₂CO₃)

  • Dimethyl Sulfoxide (DMSO) / Water (9:1)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and Na₂CO₃ (2.0 mmol).

  • Add a 9:1 mixture of DMSO and water (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 18-24 hours under an air atmosphere.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described catalytic reactions.

Palladium_Catalyzed_Cross_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Benzyl Chloride K₂CO₃ Catalyst System Pd(OAc)₂ Xantphos Heating Heat to 110°C (12-24 h) Reactants->Heating Solvent Anhydrous Toluene Filtration Dilute & Filter Heating->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

Nickel_Photoredox_Catalysis cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Aryl Halide Catalyst System NiCl₂·glyme dtbbpy Photocatalyst Irradiation Blue LED Irradiation (Room Temp, 24 h) Reactants->Irradiation Solvent Anhydrous DMF Quenching Dilute with Water Irradiation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Nickel/Photoredox-Catalyzed Cross-Coupling.

Copper_Catalyzed_Cross_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid Na₂CO₃ Catalyst System Cu(OAc)₂ 1,10-Phenanthroline Heating Heat to 80°C (18-24 h) Reactants->Heating Solvent DMSO / Water (9:1) Quenching Pour into Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Copper-Catalyzed Cross-Coupling.

References

A Comparative Guide to Sodium 4-Acetamidobenzenesulfinate: Assessing Its Scope and Limitations in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-acetamidobenzenesulfinate is a versatile reagent in organic synthesis, primarily utilized for the introduction of sulfonyl groups into molecules. This guide provides a comprehensive assessment of its scope and limitations, offering a direct comparison with other common sulfinating and reducing agents. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.

Overview of this compound

This compound, with the chemical formula C₈H₈NNaO₃S, is a sodium salt of 4-acetamidobenzenesulfinic acid.[1][2] It is a white to off-white solid that is slightly soluble in water, methanol, and DMSO.[2] Its primary application lies in the preparation of cyanine dyes and as a precursor in the synthesis of various organic compounds.[2] The acetamido group provides a handle for further functionalization or can be deprotected to reveal an amino group, adding to its synthetic utility.

Comparison with Alternative Reagents

The performance of this compound is best understood in the context of alternative reagents used for similar transformations, such as the formation of sulfones and sulfonamides, as well as for reductive processes. Key alternatives include Rongalite (sodium hydroxymethanesulfinate), thiourea dioxide, and sodium dithionite.

Physical and Chemical Properties
PropertyThis compoundRongalite (Sodium Hydroxymethanesulfinate)Thiourea DioxideSodium Dithionite
CAS Number 15898-43-8[1][2]149-44-01758-73-27775-14-6
Molecular Formula C₈H₈NNaO₃S[1]CH₃NaO₃SCH₄N₂O₂SNa₂S₂O₄
Appearance White to off-white solid[2]Colorless crystalsWhite to light-yellow crystalline powderWhite crystalline powder
Solubility Slightly soluble in water, methanol, DMSO[2]Water-solubleSoluble in water (27 g/L at room temp)[3]Soluble in water
Stability Hygroscopic[2]Shelf-stable solid, decomposes in acidic solutionGood heat stability, decomposes above 126°C and in moist air[3][4]Stable when dry, deteriorates in aqueous solution
Performance in Synthesis

Synthesis of Sulfones and Sulfonamides:

Sodium sulfinates, including this compound, are valuable precursors for the synthesis of sulfones and sulfonamides.[5][6] The reactivity of the sulfinate anion allows for nucleophilic attack on various electrophiles to form C-S bonds.

Reagent/PrecursorApplicationTypical YieldsKey Features & Limitations
This compound Aryl sulfone synthesisGood to high yieldsVersatile precursor, allows for further functionalization. Limited data on direct comparisons.
4-Acetamidobenzenesulfonyl Chloride (precursor) Sulfonamide synthesis66-86% (with various amines)[7]Readily available precursor. Reaction with amines is a standard method.
Rongalite Sulfone synthesis64-91% (with activated olefins)[8]Readily available source of sulfoxylate dianion.[8]
Thiourea Dioxide Sulfone and sulfonamide synthesisNot specified in comparative studiesConsidered a more environmentally friendly substitute for sodium hydrosulfite.[9]

Reductive Applications:

While this compound is not primarily a reducing agent, its alternatives, Rongalite and thiourea dioxide, are widely used in this capacity.

ReagentReduction PotentialKey Features & Limitations
Thiourea Dioxide -1340mV[4]High reduction potential, good thermal stability, more economical than sodium hydrosulfite.[4]
Sodium Hydrosulfite (related to Rongalite) -1080mV[4]Strong reducing agent, but less stable and can release irritating odors.[4]

Experimental Protocols

The following are representative experimental protocols for reactions involving sulfinate reagents and their precursors.

General Protocol for Sulfonamide Synthesis from 4-Acetamidobenzenesulfonyl Chloride

This protocol is for the synthesis of sulfonamides using the precursor to this compound and is adapted from a general procedure.[7]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

  • Amine (1.0 eq)

  • Sodium carbonate (1.4 eq)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • To a stirred mixture of the amine and sodium carbonate in dichloromethane, add a solution of 4-acetamidobenzenesulfonyl chloride in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Add distilled water to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sulfone Synthesis using Rongalite

This protocol for the synthesis of β,β′-disubstituted diethyl sulfones using Rongalite is based on a reported method.[8]

Materials:

  • Activated olefinic substrate (e.g., α,β-unsaturated ester or nitrile)

  • Rongalite (sodium hydroxymethanesulfinate)

  • Aqueous methanol

Procedure:

  • Dissolve the activated olefinic substrate in aqueous methanol.

  • Add Rongalite to the solution.

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux) until the reaction is complete.

  • After cooling, the product may precipitate or can be extracted with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound and its alternatives.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Acetamidobenzenesulfonyl\nChloride 4-Acetamidobenzenesulfonyl Chloride Reaction Reaction in DCM 4-Acetamidobenzenesulfonyl\nChloride->Reaction Amine Amine Amine->Reaction Base Base (e.g., Na2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Sulfonamide Sulfonamide Purification->Sulfonamide

Sulfonamide Synthesis Workflow.

Sulfone_Synthesis_from_Sulfinate This compound This compound Sulfinate Anion Sulfinate Anion This compound->Sulfinate Anion Dissociation Sulfone Aryl Sulfone Sulfinate Anion->Sulfone Nucleophilic Attack Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Sulfone

General Pathway for Sulfone Synthesis.

Reducing_Agent_Comparison Reagents Reagent Reduction Potential Thiourea_Dioxide Thiourea Dioxide -1340mV Sodium_Hydrosulfite Sodium Hydrosulfite -1080mV Thiourea_Dioxide:f0->Sodium_Hydrosulfite:f0  Higher  Potential

Comparison of Reduction Potentials.

Scope and Limitations

Scope of this compound:

  • Versatile Precursor: The acetamido group can be retained or removed, providing flexibility in multi-step syntheses.

  • Source of Aryl Sulfonyl Moiety: It serves as an effective source for the CH₃C(O)NHC₆H₄SO₂- group in the synthesis of aryl sulfones and related compounds.

  • Applications in Dye Synthesis: It is a known intermediate in the preparation of cyanine dyes.[2]

Limitations:

  • Limited Direct Comparative Data: There is a lack of comprehensive studies directly comparing its efficacy against other sulfinating agents under identical conditions.

  • Hygroscopicity: Its tendency to absorb moisture requires storage under inert and dry conditions to maintain its reactivity.[2]

  • Solubility: Its slight solubility in common organic solvents might necessitate specific reaction conditions or co-solvents for optimal performance.[2]

Conclusion

This compound is a valuable reagent for the synthesis of aryl sulfones and as a precursor for other functionalized molecules. Its primary strength lies in the versatility offered by the acetamido group. However, for applications requiring strong reducing power or for more cost-effective sulfone synthesis from simple starting materials, alternatives like thiourea dioxide and Rongalite may be more suitable. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired functional group tolerance, reaction conditions, and overall synthetic strategy. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages and disadvantages of these reagents in various synthetic contexts.

References

A Comparative Guide to the Application of Sodium 4-Acetamidobenzenesulfinate in Experimental Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodium 4-Acetamidobenzenesulfinate with alternative reagents in the synthesis of sulfones and sulfonamides. The information presented is intended to assist researchers in evaluating the reproducibility and performance of this reagent in their experimental designs.

Introduction to this compound

This compound is a versatile and stable sulfonylating agent employed in organic synthesis.[1] As a derivative of sulfinic acid, it serves as a nucleophile in the formation of carbon-sulfur and nitrogen-sulfur bonds, leading to the synthesis of sulfones and sulfonamides, respectively.[1] These structural motifs are prevalent in many pharmaceutical compounds and functional materials.[2] The acetamido group in its structure can modulate its reactivity and solubility compared to simpler arylsulfinates like sodium benzenesulfinate. This guide will delve into the practical aspects of using this compound, its performance in key reactions, and how it compares to other common synthetic strategies.

Performance Comparison: Synthesis of Sulfones

The synthesis of sulfones often involves the reaction of a sulfinate salt with an electrophile, such as an alkyl or aryl halide. The following table summarizes the performance of this compound in comparison to other sulfinate salts in the synthesis of aryl sulfones. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources and reaction conditions are provided for context.

Table 1: Comparison of Sulfinate Salts in Aryl Sulfone Synthesis

Sulfinate SaltElectrophileCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Sodium benzenesulfinateAryl HalidesCuI/D-glucosamineDMSO/H₂O1285-95[1]
Sodium p-toluenesulfinateAryl HalidesCuFe₂O₄/1,10-phen-1080-92[1]
This compoundAryl HalidesCu-based catalysts (general)VariousVariousGood to high[1][3]
Sodium methanesulfinateCinnamic acidsNot specifiedNot specifiedNot specifiedLow[1]

Note: Specific yield data for this compound in a directly comparable reaction was not available in the reviewed literature. The "Good to high" yield is a qualitative summary from general reviews on sulfinate salts.

Performance Comparison: Synthesis of Sulfonamides

Sulfonamides can be synthesized through the reaction of a sulfinate salt with an amine in the presence of an oxidizing agent. Another common method involves the reaction of a sulfonyl chloride with an amine. The following table compares these approaches.

Table 2: Comparison of Reagents for Sulfonamide Synthesis

ReagentAmineConditionsSolventTime (h)Yield (%)Reference
Sodium benzenesulfinatePrimary/Secondary amines(n-C₄H₉)₄NBr, m-CPBANot specifiedNot specified39-89[1]
Sodium p-toluenesulfinatePrimary/Secondary amines(n-C₄H₉)₄NBr, m-CPBANot specifiedNot specified39-89[1]
4-Acetamidobenzenesulfonyl chlorideVarious aminesNa₂CO₃DichloromethaneNot specified66-86[4]
Sulfonyl hydrazidesAzolesElectrocatalysisNot specifiedNot specified>70 examples[5]

Experimental Protocols

Synthesis of Benzyl-(4-acetamidophenyl)sulfone using this compound

This protocol describes a representative procedure for the synthesis of a sulfone via the reaction of this compound with an alkyl halide.

Materials:

  • This compound

  • Benzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Sodium iodide (catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) and a catalytic amount of sodium iodide.

  • Add anhydrous dimethylformamide (DMF) to dissolve the reactants.

  • To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzyl-(4-acetamidophenyl)sulfone.

G Experimental Workflow: Sulfone Synthesis reagents 1. Combine this compound, benzyl bromide, and catalytic NaI in DMF. reaction 2. Heat and stir the reaction mixture. reagents->reaction monitoring 3. Monitor progress by TLC. reaction->monitoring workup 4. Quench with water and perform aqueous workup (extraction with ethyl acetate). monitoring->workup purification 5. Dry, concentrate, and purify the crude product. workup->purification product Final Product: Benzyl-(4-acetamidophenyl)sulfone purification->product

Experimental Workflow for Sulfone Synthesis

Alternative Synthetic Routes and Reagents

While this compound is a useful reagent, several alternatives exist for the synthesis of sulfones and sulfonamides, each with its own advantages and disadvantages.

Thiosulfonates

Thiosulfonates can serve as stable, non-toxic alternatives to metal sulfinate salts for the synthesis of sulfones and sulfonamides.[2] They can be synthesized via copper-catalyzed aerobic dimerization of thiols.[2]

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

DABSO is a solid, stable, and easy-to-handle SO₂ surrogate.[2] It can be used in a one-pot, three-component synthesis of sulfones from organometallic reagents (e.g., Grignard or organolithium reagents) and electrophiles.[2] This method avoids the need to pre-form the sulfinate salt.

Sulfonyl Chlorides

The reaction of sulfonyl chlorides with amines is a classical and widely used method for the synthesis of sulfonamides.[4] 4-Acetamidobenzenesulfonyl chloride, the precursor to this compound, is a readily available reagent for this transformation.[4] This method is generally high-yielding and reliable.

G Logical Relationships of Synthetic Precursors cluster_sulfone Sulfone Synthesis cluster_sulfonamide Sulfonamide Synthesis This compound This compound Sulfone Sulfone This compound->Sulfone + Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide 4-Acetamidobenzenesulfonyl chloride 4-Acetamidobenzenesulfonyl chloride 4-Acetamidobenzenesulfonyl chloride->this compound Reduction Sulfonamide Sulfonamide 4-Acetamidobenzenesulfonyl chloride->Sulfonamide + Amine Amine Amine

Relationship between Precursors and Products

Conclusion

References

A Comparative Guide to Sodium 4-Acetamidobenzenesulfinate and Other Key Sulfinate Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, sulfinate salts have emerged as versatile and indispensable reagents. Their utility spans a wide range of applications, from classic cross-coupling reactions to the generation of sulfonyl radicals for innovative bond-forming strategies. This guide provides a comprehensive benchmark of Sodium 4-Acetamidobenzenesulfinate against two other commonly utilized sulfinate salts: Sodium benzenesulfinate and Sodium p-toluenesulfinate. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic challenges.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these reagents is paramount for their effective application. The table below summarizes key characteristics, offering a direct comparison of their molecular weights and melting points.

PropertyThis compoundSodium benzenesulfinateSodium p-toluenesulfinate
Molecular Formula C₈H₈NNaO₃SC₆H₅NaO₂SC₇H₇NaO₂S
Molecular Weight 221.21 g/mol [1]164.16 g/mol 178.18 g/mol [2]
Melting Point >300 °C>300 °C>300 °C
Appearance White to off-white powder/crystalsWhite crystalline powder or crystalsWhite powder

Performance in Key Synthetic Applications: A Data-Driven Comparison

Cross-Coupling Reactions

Sulfinate salts are widely employed as nucleophilic partners in cross-coupling reactions to form sulfones, which are important structural motifs in many pharmaceuticals and agrochemicals. The following table presents yield data for the copper-catalyzed cross-coupling of various aryl halides with sodium sulfinates.

Table 1: Yields in Copper-Catalyzed Cross-Coupling of Aryl Halides with Sodium Sulfinates

Aryl HalideSulfinate SaltCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoacetophenoneSodium benzenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102485[3]
4-IodoacetophenoneSodium p-toluenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102492[3]
4-BromoacetophenoneSodium benzenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102478[3]
4-BromoacetophenoneSodium p-toluenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102485[3]
4-IodonitrobenzeneSodium benzenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102488[3]
4-IodonitrobenzeneSodium p-toluenesulfinateCuI (10 mol%), L-proline (20 mol%)DMSO1102495[3]

Note: Data for this compound under these specific conditions was not available in the cited literature. The trend suggests that the electron-donating methyl group in Sodium p-toluenesulfinate may lead to slightly higher yields compared to the unsubstituted Sodium benzenesulfinate.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. The reaction relies on the coupling of a sulfone with a carbonyl compound. While the sulfinate salt is the precursor to the sulfone, its structure influences the properties and reactivity of the resulting sulfone. The choice of the aryl group on the sulfone can impact the E/Z selectivity of the olefin product.[4]

Table 2: E/Z Selectivity in Julia-Kocienski Olefination with Different Sulfones

AldehydeSulfoneBaseSolventE:Z RatioReference
Cyclohexanecarboxaldehyde1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneKHMDSDME>95:5[4]
BenzaldehydeBenzothiazol-2-yl (BT) sulfoneKHMDSTHF85:15[4]
Benzaldehyde1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfoneKHMDSTHF>98:2[5]

Note: The sulfones in this table are typically synthesized from their corresponding sulfinate salts. The data highlights the influence of the heterocyclic group on the stereochemical outcome.

Experimental Protocols

To ensure the reproducibility of the presented data and to facilitate the adoption of these reagents in the laboratory, detailed experimental protocols for key reactions are provided below.

General Procedure for the Synthesis of Aryl Sulfones via Copper-Catalyzed Cross-Coupling

This protocol is adapted from a general method for the copper-catalyzed coupling of sulfinic acid salts and aryl iodides.[3]

Materials:

  • Aryl iodide (1.0 mmol)

  • Sodium sulfinate (e.g., Sodium benzenesulfinate, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

Procedure:

  • To a dry reaction tube, add the aryl iodide, sodium sulfinate, CuI, and L-proline.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Seal the tube and stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.

General Procedure for the Julia-Kocienski Olefination

This protocol provides a typical procedure for the Julia-Kocienski olefination to generate an alkene.[5]

Materials:

  • Aryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative, 1.0 mmol)

  • Aldehyde or ketone (1.2 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous (10 mL)

Procedure:

  • Dissolve the aryl sulfone in anhydrous DME in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add KHMDS dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add the carbonyl compound dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkene.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the chemical processes discussed, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.

G cluster_0 Catalytic Cycle of Copper-Catalyzed Sulfonylation A Cu(I) Catalyst C Cu(III) Intermediate A->C Ar-X B Oxidative Addition E Cu(III) Sulfinate Complex C->E R-SO2Na D Transmetalation (R-SO2Na) E->A Ar-SO2-R F Reductive Elimination G Aryl Sulfone (Product) H Ar-X (Aryl Halide) I R-SO2Na (Sulfinate Salt)

Copper-Catalyzed Sulfonylation Cycle

G cluster_1 Experimental Workflow for Julia-Kocienski Olefination start Start step1 Dissolve Sulfone in Anhydrous Solvent start->step1 step2 Cool to -78 °C step1->step2 step3 Add Base (e.g., KHMDS) step2->step3 step4 Add Carbonyl Compound step3->step4 step5 Warm to RT & Stir step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Purification (Chromatography) step6->step7 end Alkene Product step7->end

Julia-Kocienski Olefination Workflow

Conclusion

This compound, Sodium benzenesulfinate, and Sodium p-toluenesulfinate are all valuable and versatile sulfinate salts in the synthetic chemist's toolbox. The choice between them will often depend on the specific requirements of the reaction, including desired reactivity, steric considerations, and the potential for the substituent to influence the electronic properties of the molecule. While Sodium p-toluenesulfinate often shows slightly enhanced reactivity in cross-coupling reactions, likely due to the electron-donating nature of the methyl group, the differences are often modest. This compound offers an additional functional group that can be valuable for further derivatization or for tuning the solubility and other properties of the final product. This guide provides a foundational dataset and standardized protocols to assist researchers in navigating these choices and accelerating their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of Sodium 4-Acetamidobenzenesulfinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step instructions for the safe and compliant disposal of Sodium 4-Acetamidobenzenesulfinate. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. While this compound Dihydrate is not classified as a hazardous substance under Regulation (EC) No 1272/2008, responsible chemical waste management practices must be followed.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn to minimize any potential exposure. Although not classified as hazardous, general safe laboratory practices should always be observed when handling any chemical.

Personal Protective Equipment (PPE) and Handling Summary

ItemSpecificationPurpose
Gloves Standard laboratory nitrile or latex gloves.To prevent skin contact.
Eye Protection Safety glasses or goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Ventilation Work in a well-ventilated area or a fume hood.To minimize inhalation of any dust particles.[1]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] The following steps outline the process for collecting and preparing this chemical for professional disposal.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Identify the waste as either unused this compound, contaminated materials (e.g., paper towels, gloves), or empty containers.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office. Keep it separate from hazardous waste to avoid unnecessary disposal costs and complications.

Step 2: Containment and Labeling

  • Solid Waste: Collect solid this compound and any contaminated solids (e.g., weighing paper, absorbent pads from minor spills) in a designated, sealable waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: Clearly label the waste container with the full chemical name: "this compound." Also, include the date and any other information required by your institution's waste management program.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to arrange for the pickup and disposal of the waste.

  • Provide them with the necessary information about the waste stream (i.e., this compound).

Step 5: Disposal of Empty Containers

  • Before disposing of the original container, ensure it is completely empty.[1]

  • Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Collect the rinsate as chemical waste and add it to a designated aqueous waste stream.

  • Once thoroughly decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Deface the original label to prevent misuse.

Disposal of Small Spills

  • Personal Protection: Ensure appropriate PPE is worn.

  • Containment: Prevent the dispersion of dust.[1]

  • Clean-up: For small spills, gently sweep the solid material into a dustpan or use absorbent pads. Avoid creating dust.

  • Collection: Place the collected material and any contaminated cleaning supplies into the designated waste container for this compound.

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Path cluster_spill Spill Response start Identify Waste (this compound) segregate Segregate from Hazardous Waste start->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Satellite Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Licensed Waste Disposal Company contact_ehs->licensed_disposal spill Small Spill Occurs cleanup Sweep/Absorb Material spill->cleanup spill_contain Place in Waste Container cleanup->spill_contain spill_contain->store

References

Safeguarding Your Research: A Guide to Handling Sodium 4-Acetamidobenzenesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sodium 4-Acetamidobenzenesulfinate, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is crucial. While the substance is not classified as hazardous, adherence to standard laboratory safety protocols minimizes any potential risks.[1] The following personal protective equipment is recommended:

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses, Face-shieldUse equipment approved under appropriate government standards.
Hand Protection Protective glovesChemically resistant gloves should be worn.
Body Protection Protective suitA lab coat or other protective suit is advised to prevent skin contact.[1]
Respiratory Protection Dust maskUse in environments where dust formation is possible.[1]

Engineering Controls and Safe Handling Practices

Beyond personal protective equipment, the laboratory environment itself should be engineered for safety.

  • Ventilation: Work in a well-ventilated area. The use of a closed system or local exhaust is recommended to prevent the dispersion of dust.[1]

  • Safety Stations: Ensure that a safety shower and eye bath are readily accessible in the immediate vicinity of the workstation.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Always wash hands and face thoroughly after handling the substance.[1]

First Aid Measures: Preparedness for Accidental Exposure

In the event of accidental contact, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area thoroughly with water.[1] If skin irritation or a rash occurs, get medical attention.[1]

  • Eye Contact: Rinse the eyes with plenty of water.[1] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water and seek medical advice or attention.[1]

Spill Management and Disposal Plan

A clear and practiced spill management and disposal plan is a critical component of laboratory safety.

Spill Response Workflow

G cluster_0 Chemical Spill Response cluster_1 Containment & Cleanup cluster_2 Post-Cleanup Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Lab Personnel Evacuate->Alert Assess Assess the Spill (Size & Hazard) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use appropriate absorbent) PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Clean->Dispose Report Document the Incident Dispose->Report Review Review & Update Procedures Report->Review

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.